go 6983

Catalog No.
S548499
CAS No.
133053-19-7
M.F
C26H26N4O3
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
go 6983

CAS Number

133053-19-7

Product Name

go 6983

IUPAC Name

3-[1-[3-(dimethylamino)propyl]-5-methoxyindol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C26H26N4O3/c1-29(2)11-6-12-30-15-20(18-13-16(33-3)9-10-22(18)30)24-23(25(31)28-26(24)32)19-14-27-21-8-5-4-7-17(19)21/h4-5,7-10,13-15,27H,6,11-12H2,1-3H3,(H,28,31,32)

InChI Key

LLJJDLHGZUOMQP-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C=C(C2=C1C=CC(=C2)OC)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54

solubility

Soluble in DMSO, not in water

Synonyms

2-(1-(3-dimethylaminopropyl)-5-methoxyindol-3-yl)-3-(1H-indol-3-yl)maleimide, Gö6983, Go 6983, Go-6983, Go6983

Canonical SMILES

CN(C)CCCN1C=C(C2=C1C=CC(=C2)OC)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54

The exact mass of the compound 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione is 442.20049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Profile & Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Go 6983, also known as Gö 6983 or Goe 6983, is a small molecule with the chemical name 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione [1] [2] [3]. Here are its basic chemical properties:

Property Specification
CAS Number 133053-19-7 [4] [5] [1]
Molecular Formula C₂₆H₂₆N₄O₃ [4] [1] [2]
Molecular Weight 442.51 g/mol [4] [1] [2]
Purity Typically ≥98% [5] [1] [2]
Physical Form Solid (pink to red or orange in appearance) [4] [1]
Solubility Soluble in DMSO (e.g., 50-100 mg/mL) [4] [5] [2]
Storage Store dry, frozen (at -20°C), and in the dark [1] [2]

This compound functions as a broad-spectrum, ATP-competitive inhibitor of protein kinase C [1]. Its primary mechanism is inhibiting the catalytic activity of multiple conventional and novel PKC isoforms.

The table below summarizes its potency (IC50 values) against different PKC isoforms, showing it is a potent pan-PKC inhibitor, though significantly less active against PKCμ [4] [5] [2]:

Target IC₅₀ (nM)
PKCα 7 nM [4] [5]
PKCβ 7 nM [4] [5]
PKCγ 6 nM [4] [5]
PKCδ 10 nM [4] [5]
PKCζ 60 nM [4] [5]
PKCμ 20,000 nM (20 μM) [4] [5] [2]

Experimental Applications & Protocols

This compound is used to investigate PKC signaling pathways. Below are common experimental applications and specific protocols from published studies.

In Vitro Applications

In cell-based experiments, this compound is typically dissolved in DMSO as a stock solution and used in a concentration range from nanomolar to low micromolar.

Application / Cell Type Concentration & Incubation Time Key Findings / Effect
General PKC inhibition (e.g., HCT116, HT29, HeLa cells) [5] 1 - 2 μM; 2 - 8 hours Attenuates PMA-induced gene expression and cellular responses [5].
Naive human pluripotent stem cell (hPSC) culture [3] 2 μM; included in culture medium Promotes self-renewal and maintains pluripotency by inhibiting PKC signaling [1] [3].
Inhibition of LPA-induced COX-2 expression (Human osteosarcoma cells) [3] 20 μM; 30 min pre-treatment Abolished COX-2 expression induced by lysophosphatidic acid (LPA) [3].
Inhibition of ATPγS-stimulated NADPH oxidase (A549 cells) [5] 10 μM; 1 hour Markedly inhibited NADPH oxidase activity and generation of reactive oxygen species (ROS) [5].
In Vivo Application

One study demonstrated that this compound can inhibit tumor metastasis. The protocol involved [5]:

  • Animal Model: Mice bearing B16BL6 tumors [5].
  • Dosage: 22 μg per mouse [5].
  • Administration: Intravenous (i.v.) injection [5].
  • Result: A 51.2% reduction in pulmonary metastasis was observed [5].
Sample Experimental Workflow

A typical workflow for using this compound to probe PKC function in cells involves several key steps, which can be visualized in the following experimental pathway:

G Start Prepare Stock Solution A Seed & Culture Cells Start->A B Pre-treat with this compound A->B C Stimulate with Agonist (e.g., PMA, LPA) B->C D Harvest Cells C->D E1 Western Blot D->E1 E2 RNA Analysis D->E2 E3 Functional Assays D->E3 F Analyze PKC-dependent Pathway Effects E1->F E2->F E3->F

Experimental workflow for using this compound in cell-based assays.

Key Research Findings

  • Cardioprotection: this compound exerts protective effects in models of myocardial ischemia/reperfusion injury. Administered at reperfusion, it improved cardiac contractile function, reduced superoxide release from neutrophils, and attenuated their adherence to and infiltration of the endothelium [6] [2].
  • Stem Cell Self-Renewal: Inhibition of PKC signaling by this compound helps maintain naive pluripotency in human embryonic stem cells (ESCs). It significantly inhibits the expression of de novo DNA methyltransferases (Dnmt3a and Dnmt3b), leading to global DNA hypomethylation, a feature of the naive state [1] [3].

The following diagram illustrates the core mechanism of this compound and its downstream effects in two key research contexts:

G PKC PKC Activation (e.g., by PMA, Angiotensin II) B1 Reduced Neutrophil Adhesion/Infiltration C1 Inhibition of de novo Methyltransferases Inhibitor This compound Inhibitor->PKC Inhibits Subgraph1 Cardioprotective Effects B2 Decreased Superoxide Release B1->B2 B3 Improved Cardiac Contractile Function B2->B3 Subgraph2 Stem Cell Effects C2 Global DNA Hypomethylation C1->C2 C3 Promotion of Self-Renewal & Naive Pluripotency C2->C3

This compound inhibits PKC, leading to cardioprotective and stem cell effects.

References

Go 6983 pan-PKC inhibitor overview

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile of Go 6983

This compound is recognized as a potent, broad-spectrum inhibitor of the Protein Kinase C (PKC) family. The table below summarizes its published half-maximal inhibitory concentration (IC50) values against various PKC isoforms, demonstrating its potency and selectivity [1] [2] [3].

PKC Isoform IC50 (nM) Notes
PKCα 7 Conventional/Classical PKC (Calcium and DAG-sensitive)
PKCβ 7 Conventional/Classical PKC (Calcium and DAG-sensitive)
PKCγ 6 Conventional/Classical PKC (Calcium and DAG-sensitive)
PKCδ 10 Novel PKC (DAG-sensitive, Calcium-insensitive)
PKCζ 60 Atypical PKC (Insensitive to both DAG and Calcium)
PKCμ 20,000 (20 µM) Also known as PKD; much lower sensitivity to this compound [1].

Key Experimental Applications & Protocols

This compound is widely used in research to dissect PKC-dependent signaling pathways. Here are methodologies for two common experimental contexts.

In Vitro Kinase Binding Assay

This protocol is used to determine the IC50 values of this compound and is adapted from the original characterization study [3].

  • Reaction Composition: 50 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 4 mM MgCl₂, 10 μg phosphatidylserine (PS), 100 nM TPA (a phorbol ester), 5 μL of a cell extract containing the recombinant PKC isoform, 10 μg of syntide-2 substrate, and 35 μM ATP containing 1 μCi of [γ-³²P]ATP.
  • Inhibitor Addition: this compound is added at various concentrations to create a dose-response curve.
  • Procedure: Reactions are incubated for 10 minutes at 30°C and terminated by transferring an aliquot onto phosphocellulose paper.
  • Measurement: The paper is washed, and radioactivity is measured by liquid scintillation counting to quantify the level of substrate phosphorylation [3].
Cell-Based Assay: Inhibiting Phorbol Ester-Induced Effects

This protocol outlines the use of this compound in a cell culture model, such as the human prostate cancer ARCaPE cell line [3].

  • Cell Preparation: Culture ARCcPE cells in their recommended growth medium.
  • Stock Solution: Prepare a high-concentration stock solution (e.g., >10 mM) in DMSO.
  • Pre-treatment & Stimulation: Pre-treat cells with this compound (e.g., at doses of 200 nM and 1000 nM) before stimulating them with PMA (phorbol 12-myristate-13-acetate), a potent PKC activator.
  • Incubation & Analysis: After 48 hours of treatment, analyze the cells. In the referenced study, this compound at 200 nM significantly inhibited the PMA-induced upregulation of PKCα, PKCβ, and PKCγ, with complete inhibition observed at 1000 nM [3].

This compound in Overcoming Chemoresistance

Recent research highlights the therapeutic potential of PKC inhibition in cancer. A 2025 study found that targeting PKC with the inhibitor enzastaurin can overcome paclitaxel resistance in Triple-Negative Breast Cancer (TNBC) [4]. Although this study used a different PKC inhibitor, it provides a highly relevant mechanistic insight into how PKC inhibition can resensitize cancer cells to chemotherapy. The diagram below illustrates this signaling pathway and the postulated role of a pan-PKC inhibitor like this compound in this process.

Paclitaxel Paclitaxel Mitotic_Arrest Mitotic_Arrest Paclitaxel->Mitotic_Arrest  Fails in  Resistant Cells PKC_Inhibitor PKC_Inhibitor PKC_Family PKC_Family PKC_Inhibitor->PKC_Family  Inhibits AURKB AURKB PKC_Family->AURKB  Suppresses AURKB->Mitotic_Arrest  Restores Cell_Death Cell_Death Mitotic_Arrest->Cell_Death

Proposed mechanism for overcoming paclitaxel resistance via PKC inhibition, based on research with enzastaurin [4].

Research Applications and Context

  • Beyond Cancer Research: this compound is also a key tool in stem cell biology. It helps maintain the self-renewal and pluripotency of embryonic stem cells (mESCs) by inhibiting PKCδ, leading to increased Prdm14 expression and subsequent epigenetic changes like repression of de novo DNA methyltransferases (Dnmt3a/b) [5].
  • Utility in Naive Pluripotent Stem Cell Culture: this compound is used at 2 µM in "t2iL+Go" medium to support the growth and derivation of naive human pluripotent stem cells, optimizing viability and maintaining an undifferentiated state [2].

References

Solubility Data and Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and solubility characteristics of Go 6983 for your reference.

Property Value / Description
Molecular Weight 442.51 g/mol [1] [2] [3]
Molecular Formula C₂₆H₂₆N₄O₃ [1] [2] [3]
CAS Number 133053-19-7 [1] [2] [3]
Solubility in DMSO ~50 mM (≈22.12 mg/mL) [1]. Other sources report up to 89 mg/mL (201.12 mM), but note a caution that moisture-absorbing DMSO can reduce solubility [2] [4].
Solubility in Water Insoluble [2] [5] [4]
Solubility in Ethanol Insoluble [2] [4]

To help you visualize the process of using this compound in a typical experimental workflow, the following diagram outlines the key steps from stock solution preparation to application in cell-based or biochemical assays.

G Start Start: this compound Powder Step1 1. Dissolve in DMSO (Concentration: ~50 mM) Start->Step1 Step2 2. Prepare Stock Solution Step1->Step2 Step3 3. Aliquot and Store (Store at -20°C or -80°C) Step2->Step3 Step4 4. Dilute for Experiments Step3->Step4 Assay1 Cell-Based Assay (e.g., 2 µM for 48h) Step4->Assay1 Assay2 Biochemical Assay (e.g., Kinase Inhibition) Step4->Assay2

Experimental workflow for this compound

Experimental Protocols and Applications

The provided solubility data enables the use of this compound in various experimental contexts. Below are specific protocols and applications cited in the literature.

Kinase Binding Assay

A standard biochemical assay for measuring PKC inhibition involves the following steps [2] [4]:

  • Reaction Setup: Conduct phosphorylation reactions in a 100 µL volume containing:
    • Buffer C: 50 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol.
    • Cofactors: 4 mM MgCl₂, 10 µg phosphatidylserine (PS), 100 nM TPA (a phorbol ester).
    • Enzyme & Substrate: A source of recombinant PKC isoenzyme (e.g., from Sf9 cell extract) and 10 µg of syntide 2 as a substrate.
    • ATP: 35 µM ATP containing 1 µCi of [γ-³²P]ATP.
    • Inhibitor: Add this compound at the desired concentration.
  • Incubation: Incubate the mixture for 10 minutes at 30°C.
  • Termination & Measurement: Stop the reaction by transferring 50 µL of the mixture onto phosphocellulose paper. Wash the paper three times in deionized water and twice in acetone. Measure the radioactivity on the paper by liquid scintillation counting to determine the level of substrate phosphorylation.
Cell Culture Applications

The search results list several examples of this compound being applied to cell cultures, which can guide your own experimental design [2]:

  • Inhibition of PMA-induced effects: Used at 2 µM for 8 hours in various cell lines (HCT116, HT29, etc.) to attenuate PMA-induced FLIP mRNA expression [2].
  • Blocking LPA-mediated signaling: Used at 20 µM for 30 minutes prior to stimulus in human osteosarcoma cells to abolish LPA-induced COX-2 expression [1].
  • Naïve pluripotent stem cell culture: Used at 2 µM in culture media to support the growth of naïve human pluripotent stem cells [1].

Mechanism of Action in a Signaling Context

This compound is a broad-spectrum, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms [2] [6]. The following diagram illustrates its role in blocking a typical PKC-mediated signaling pathway, such as one activated by the phorbol ester PMA.

G PMA External Stimulus (e.g., PMA) PKC_Inactive PKC (Inactive in Cytoplasm) PMA->PKC_Inactive PKC_Active PKC (Active at Membrane) PKC_Inactive->PKC_Active Activation & Translocation Downstream Downstream Signaling (e.g., Gene Expression, Cell Survival) PKC_Active->Downstream Cellular_Response Cellular Response (e.g., Altered Protein Expression) Downstream->Cellular_Response Inhibition This compound (Pan-PKC Inhibitor) Inhibition->PKC_Active Blocks

This compound inhibits PKC-mediated signaling

References

Mechanism of Action and Inhibitory Profile

Author: Smolecule Technical Support Team. Date: February 2026

Go 6983 is a broad-spectrum, ATP-competitive inhibitor that targets the conventional and novel PKC isozymes with high potency, while showing less activity against atypical PKCs [1] [2] [3].

The table below summarizes its half-maximal inhibitory concentration (IC50) values for various PKC isozymes:

PKC Isozyme Classification IC₅₀ (nM) Notes
PKCγ Conventional 6 Among the most potent targets [1] [4] [5]
PKCα Conventional 7 Highly potent [1] [3] [4]
PKCβ Conventional 7 Highly potent [1] [3] [6]
PKCδ Novel 10 Highly potent [1] [3] [4]
PKCζ Atypical 60 Less potent target [1] [3] [5]
PKCμ - 20,000 (0.02 μM) Practically inactive [1] [3] [4]

This inhibitor acts by binding to the ATP-binding site of the kinase, thereby blocking its catalytic activity [1]. Its action is fast-acting, and it is cell-permeable due to its lipid solubility [7].

Functional Applications in Research

This compound has been used in a wide range of cellular and pharmacological studies. The table below outlines key experimental findings and applications:

Experimental Context Concentration Observed Biological Effect Citations
Cardioprotection 50 - 100 nM Attenuates myocardial contractile dysfunction after ischemia/reperfusion; reduces superoxide release from neutrophils (PMNs) and their adherence to endothelium. [1] [7]
Human Pluripotent Stem Cells 2 µM Promotes the growth and viability of naïve-state human pluripotent stem cells in culture. [3] [8]
Cancer & Cell Signaling 0.5 - 10 µM Blocks PMA-induced effects on Akt/MAPK activation, RGFR transactivation, and FLIP mRNA expression in various cell lines (e.g., PC12, PC-3, HCT116). [1]
Inflammation & Immune Response 2 - 10 µM Inhibits antigen-induced superoxide release from human leukocytes and reduces inflammatory signaling. [1] [7]
Bone Metabolism 2.5 µM Suppresses RANKL-induced osteoclastogenesis in bone marrow-derived macrophages (BMMs). [5]

Basic Experimental Protocols

Based on the search results, here are examples of how this compound has been applied in standard experimental workflows.

In Vitro Kinase Assay This protocol is used to determine IC50 values [1] [4].

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 4 mM MgCl₂, 10 μg phosphatidylserine (PS), 100 nM TPA (phorbol ester), a source of recombinant PKC (e.g., from Sf9 cell extracts), 10 μg of a substrate like syntide-2, and 35 μM ATP containing radioactive [γ-³²P]ATP.
  • Inhibition: Add this compound at various concentrations to establish a dose-response curve.
  • Incubation: Incubate the mixture for 10 minutes at 30°C.
  • Termination & Detection: Stop the reaction by transferring part of the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP, and measure the radioactivity bound to the paper via liquid scintillation counting.

Cell-Based Treatment (General Protocol) This is a generalized workflow for pre-treating cells with this compound prior to stimulation [5].

  • Preparation: Reconstitute this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
  • Pre-treatment: Replace the cell culture medium with serum-free medium. Add this compound to the desired working concentration (typically 0.5-10 µM) and incubate for 30 minutes to 4 hours.
  • Stimulation: Add the target agonist (e.g., RANKL, PMA) to the cells without removing the inhibitor.
  • Analysis: After stimulation (minutes to hours), harvest cells for analysis by western blotting, RT-PCR, or other functional assays.

Signaling Pathway Context

The following diagram illustrates the core mechanism of action of this compound and its documented downstream effects in key research areas.

G cluster_path Canonical PKC Activation Pathway Agonist Agonist PLC Membrane Receptor & PLC Activation Agonist->PLC PKC_Inactive PKC (Inactive State) PKC_Active PKC (Active State) PKC_Inactive->PKC_Active Activation Downstream Downstream Cellular Effects PKC_Active->Downstream Go6983 Go6983 Go6983->PKC_Active Inhibits Neutrophil Neutrophil Activation & Superoxide Release Downstream->Neutrophil Stimulates GeneExp Gene Expression (FLIP, COX-2) Downstream->GeneExp Induces StemCell Stem Cell Self-Renewal Downstream->StemCell Modulates Cardio Cardiac Contractile Function Downstream->Cardio Impairs (I/R) SecondMessengers Production of DAG & Ca²⁺ PLC->SecondMessengers Translocation PKC Translocates to Membrane SecondMessengers->Translocation Promotes Translocation->PKC_Inactive Activation ReducedOxidativeStress Reduced Oxidative Stress Neutrophil->ReducedOxidativeStress Leads to BlockedExpression Blocked Gene Expression GeneExp->BlockedExpression Leads to EnhancedViability Enhanced Viability StemCell->EnhancedViability Leads to ImprovedFunction Improved Function Cardio->ImprovedFunction Leads to

This diagram shows how this compound inhibits active PKC, thereby blocking its role in various cellular processes, which explains the observed experimental effects.

Important Research Considerations

  • Specificity: While this compound is a broad-spectrum PKC inhibitor, researchers should be aware that no small-molecule inhibitor is entirely specific. Effects observed in complex cellular systems should be interpreted with caution and validated using other methods [2].
  • Solubility and Storage: this compound is soluble in DMSO (up to 50-100 mg/mL) [1] [5]. Stock solutions should be aliquoted and stored at -20°C to -80°C. Avoid repeated freeze-thaw cycles to maintain stability.
  • Functional vs. Direct Effects: The cardioprotective effects of this compound, for example, are linked not only to direct PKC inhibition but also to secondary mechanisms like inhibiting intracellular Ca²⁺ accumulation, which contributes to vasodilation [1] [7].

References

Biochemical Activity and Selectivity of Gö 6983

Author: Smolecule Technical Support Team. Date: February 2026

Gö 6983 is characterized as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of several Protein Kinase C (PKC) isoforms [1]. The table below summarizes its published half-maximal inhibitory concentration (IC50) values for various PKC targets.

Target Reported IC50 Value
PKCα 7 nM [1] [2] [3]
PKCβ 7 nM [1] [2] [3]
PKCγ 6 nM [1] [2] [3]
PKCδ 10 nM [1] [2] [3]
PKCζ 60 nM [1] [2] [3]
PKCμ 20 µM [1] [4]

A key feature of Gö 6983 is its ability to distinguish between classical/novel PKC isoforms and PKCμ, as it is over 1000 times less potent against PKCμ [1] [2]. This makes it a useful tool for isoform-specific studies.

Experimental Use and Protocols

The following table collates examples of how Gö 6983 has been applied in various cell-based assays, which can inform its use in experimental systems.

Cell Line / Model Reported Concentration Incubation Time Experimental Purpose / Observed Effect
PC12 cells [3] 0.5 µM Not specified Blocked PMA's effect on IGF-1-induced Akt/MAPK activation
PC-3 cells [3] 1 µM 2 hours Abrogated TPA-induced RGFR transactivation
HCT116, HT29, and other colon cancer cells [3] 2 µM 8 hours Attenuated PMA-induced FLIP mRNA expression
A549 cells [3] 10 µM 1 hour Inhibited ATPγS-stimulated NADPH oxidase activity and ROS generation
C6 glioma cells [2] 1 µM 2 hours (pre-treatment) Prevented TCDD-induced PKC translocation and GLT-1 expression changes
Mouse soleus and EDL muscles [5] Not specified Ex vivo muscle incubation Potently inhibited contraction-stimulated glucose uptake
Bovine BMMs [2] 2.5 µM 4 hours (pre-treatment) Inhibited RANKL-induced signaling pathways
Mouse pulmonary B16BL6 tumor model [3] [4] 22 µg/mouse (intravenous) Single dose Inhibited tumor metastasis by 51.2%

Gö 6983 is typically prepared as a concentrated stock solution in DMSO, with a common stock concentration of 10 mM to 100 mg/mL [1] [2] [3]. The final concentration of DMSO in the assay buffer should be kept low (e.g., 0.1-1%) to avoid solvent toxicity.

Mechanism of Action in a Signaling Pathway

Based on the search results, the following diagram illustrates the described role of Gö 6983 in inhibiting PKC within a T cell receptor signaling pathway, particularly in the context of immunological synapse formation [6].

G TCR TCR Stimulation PLCg PLC-γ Activation TCR->PLCg DAG DAG Production PLCg->DAG PKC nPKC Activation DAG->PKC F_actin F-actin Clearance PKC->F_actin Dynein Dynein Recruitment F_actin->Dynein Centrosome Centrosome Reorientation Dynein->Centrosome Go6983 Gö 6983 Inhibited_PKC PKC Inhibited Go6983->Inhibited_PKC Inhibited_Path Pathway Blocked Inhibited_PKC->Inhibited_Path

Gö 6983 inhibits PKC activation, blocking downstream cytoskeletal reorganization and centrosome polarization in T cells [6].

References

Go 6983 IC50 Values for PKC Isoforms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the inhibitory profile of Go 6983 against various PKC isoforms, based on cell-free assay data.

PKC Isoform Classification IC50 Value (nM) Notes
PKCα Conventional 7 nM [1] [2] [3] Broad-spectrum inhibition target
PKCβ Conventional 7 nM [1] [2] [3] Broad-spectrum inhibition target
PKCγ Conventional 6 nM [1] [2] [3] Most potently inhibited isoform
PKCδ Novel 10 nM [1] [2] [3] Broad-spectrum inhibition target
PKCζ Atypical 60 nM [1] [2] [3] Less potent target
PKCμ (PKD1) Other 20,000 nM (20 µM) [1] [3] [4] Effectively inactive; key differentiator from some other PKC inhibitors

This profile makes this compound a valuable tool for distinguishing the roles of conventional/novel PKCs from atypical PKCs and PKD1 [4].

Experimental Protocols for PKC Inhibition

The following are standard methodologies used to determine the IC50 values and biological effects of this compound.

In Vitro Kinase Activity Assay

This cell-free assay directly measures a compound's ability to inhibit PKC enzyme activity [2] [3] [5].

  • Procedure:
    • Reaction Mixture: A typical 100 µL reaction contains:
      • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol [2] [3] [5].
      • Cofactors: 4 mM MgCl₂, 10 µg Phosphatidylserine (PS), 100 nM TPA (phorbol ester) [2] [3] [5].
      • Enzyme: Recombinant PKC isoform (e.g., from Sf9 insect cell extracts) [2] [3] [5].
      • Substrate: 10 µg of a peptide substrate like syntide-2 [2] [3].
      • ATP: 35 µM ATP, including radiolabeled [γ-³²P]ATP for detection [2] [3] [5].
      • Inhibitor: Various concentrations of this compound [2] [3].
    • Incubation: The reaction is carried out for 10 minutes at 30°C [2] [3] [5].
    • Termination & Detection: The reaction is stopped by transferring an aliquot onto phosphocellulose paper, which binds the phosphorylated peptide. Unincorporated ATP is washed away, and radioactivity is measured by scintillation counting to quantify kinase activity [2] [3] [5].

The following diagram illustrates the workflow of this kinase assay:

kinase_assay compound This compound (Inhibitor) reaction Incubation (10 min, 30°C) compound->reaction Added enzyme PKC Enzyme enzyme->reaction substrate Peptide Substrate substrate->reaction atp ATP ([γ-³²P]) atp->reaction product Phosphorylated Peptide reaction->product waste Unincorporated ATP reaction->waste Washed Away detection Scintillation Counting product->detection data Quantified Kinase Activity detection->data

In vitro kinase assay workflow for measuring PKC inhibition.

Cell-Based Functional Assays

These assays evaluate the functional consequences of PKC inhibition in a cellular context.

  • Typical Protocol:
    • Cell Culture: Use relevant cell lines (e.g., cancer cell lines like A375, HCT116, or PC12) [1] [3].
    • Pre-treatment: Incubate cells with this compound (common concentrations range from 0.5 to 10 µM) for a specified time (e.g., 30 minutes to 2 hours) before stimulation [1] [3].
    • Stimulation: Activate PKC pathways using agents like Phorbol 12-myristate 13-acetate (PMA) or growth factors [3].
    • Readout: Measure downstream effects using techniques like:
      • Western Blot: Analyze phosphorylation of PKC substrates or expression of target proteins (e.g., FLIP) [3].
      • ELISA/Cell Viability Assays: Determine IC50 values for cell growth inhibition over 24-72 hours [2].
      • Measurement of Reactive Oxygen Species (ROS): Assess the compound's effect on NADPH oxidase activity [3].

Key Biological Effects and Signaling Pathways

This compound has been shown to induce several biological effects by blocking PKC activity in different pathways.

  • Cardioprotection: In models of myocardial ischemia/reperfusion injury, this compound (50-100 nM) improves the recovery of cardiac contractile function. This is linked to its ability to reduce polymorphonuclear leukocyte (PMN) adherence to the endothelium and infiltration into heart tissue, and to significantly inhibit superoxide release from PMNs [1] [3].
  • Antitumor Activity: this compound can inhibit tumor cell growth and metastasis. It has been shown to inhibit osteolysis in breast cancer bone metastasis models in vivo (at doses of 2.5 and 5 mg/kg) and reduce pulmonary metastasis in a mouse melanoma model (B16BL6) [2] [3].
  • Regulation of Pluripotency: this compound (used at 2 µM) is a component of specific culture media (like t2iL+Go) used to optimize the growth and viability of naïve human pluripotent stem cells, helping to maintain them in a more basal state of pluripotency [1].

The diagram below depicts a generalized view of PKC activation and the point of inhibition by this compound:

pkca_pathway extracellular Extracellular Signal (e.g., Growth Factors) receptor Receptor extracellular->receptor plc PLCγ Activation receptor->plc dag DAG plc->dag pkc_active Active PKC (Membrane-Bound) dag->pkc_active  Binds & Recruits pkc_inactive Inactive PKC (Cytosol) pkc_inactive->pkc_active  Translocation & Activation downstream Downstream Effects Cell Proliferation, Survival, Migration, Gene Expression pkc_active->downstream go6983 This compound go6983->pkc_active  Inhibits

Generalized PKC activation pathway and inhibition by this compound.

Chemical and Physical Properties

For laboratory use, note the following key data for this compound:

  • CAS Number: 133053-19-7 [1] [2] [5]
  • Molecular Formula: C₂₆H₂₆N₄O₃ [1] [2] [5]
  • Molecular Weight: 442.51 g/mol [1] [2] [3]
  • Solubility: Soluble in DMSO (~22-50 mg/mL, ~50 mM). It is insoluble in water and ethanol [1] [3] [5].
  • Storage: Store at -20°C [1] [2].

References

Go 6983: A Detailed Guide for PKC Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Go 6983 is a potent, cell-permeable inhibitor of protein kinase C (PKC) isoforms. It acts as a pan-PKC inhibitor, effectively suppressing the activity of conventional and novel PKC isozymes, which makes it a valuable tool for studying PKC-dependent signaling pathways in cancer, cell differentiation, and other biological processes [1] [2].

Biochemical Profile and Mechanism of Action

Chemical Properties:

  • CAS Number: 133053-19-7 [1] [2]
  • Molecular Formula: C₂₆H₂₆N₄O₃ [1] [2]
  • Molecular Weight: 442.51 g/mol [1] [2]
  • Physical Form: Solid [1]
  • Solubility: ≥ 22.15 mg/mL in DMSO; insoluble in ethanol and water [1]. Another source reports solubility up to 100 mg/mL (225.98 mM) in DMSO [2].

Mechanism of Action: this compound is a competitive inhibitor that targets the ATP-binding site of various PKC isoforms. Its key characteristic is the ability to differentiate between classical PKC isozymes and the atypical PKCμ, for which it shows significantly lower potency [3].

Isozyme Selectivity and IC50 Values: The table below summarizes the potency of this compound against different PKC isoforms.

Table 1: In vitro inhibition of PKC isoforms by this compound [1] [2] [3]

PKC Isoform Classification IC₅₀ Value
PKCγ Conventional 6 nM
PKCα Conventional 7 nM
PKCβ Conventional 7 nM
PKCδ Novel 10 nM
PKCζ Atypical 60 nM
PKCμ Atypical 20 µM (20,000 nM)

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is adapted from the kinase binding assay detailed in the search results [1].

Reagents and Equipment:

  • Recombinant PKC isozymes (e.g., from Sf9 or Sf158 insect cell extracts)
  • This compound stock solution (e.g., 10 mM in DMSO)
  • Assay Buffer (Buffer C): 50 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol [1]
  • MgCl₂ (4 mM final concentration)
  • Phosphatidylserine (PS, 10 µg per reaction)
  • Phorbol-12-myristate-13-acetate (TPA, 100 nM final concentration)
  • Substrate (e.g., syntide-2, 10 µg per reaction)
  • ATP (35 µM containing 1 µCi [γ-³²P]ATP)
  • Phosphocellulose paper
  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a total volume of 100 µL, combine:
    • Assay Buffer C
    • 4 mM MgCl₂
    • 10 µg Phosphatidylserine (PS)
    • 100 nM TPA
    • Recombinant PKC isozyme (e.g., 5 µL of Sf158 cell extract for PKCμ)
    • 10 µg syntide-2 substrate
    • This compound at desired concentrations (include a DMSO-only control for full activity).
  • Initiate Reaction: Start the kinase reaction by adding the ATP mixture (35 µM ATP + 1 µCi [γ-³²P]ATP).
  • Incubate: Incubate the reaction mixture for 10 minutes at 30°C.
  • Terminate Reaction: Stop the reaction by transferring a 50 µL aliquot onto a square of phosphocellulose paper.
  • Wash: Wash the paper 3 times with deionized water and twice with acetone to remove unincorporated radioactivity.
  • Quantify: Determine the bound radioactivity on the dried paper using a liquid scintillation counter.
  • Data Analysis: Calculate PKC activity and plot inhibitor concentration versus % activity to determine IC₅₀ values.
Cellular Application Protocol

This protocol is based on methods used in cell-based studies with this compound [1] [2].

Reagents:

  • This compound stock solution (10 mM in DMSO)
  • Appropriate cell culture medium
  • Phorbol ester (e.g., PMA) for stimulation, if required

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C or below.
  • Cell Treatment:
    • Culture cells according to standard methods.
    • Pre-treat cells with this compound at the desired concentration. Common effective concentrations range from 200 nM to 20 µM, depending on the cell type and PKC isoform targeted [1] [2] [4]. For example:
      • To inhibit PMA-stimulated PKC upregulation in ARCaPE cells, 200 nM was effective, while 1000 nM (1 µM) showed complete inhibition [1].
      • In C6 glioma cells, 1 µM was used to inhibit TCDD-induced PKC translocation [2].
    • Include a vehicle control (DMSO at the same dilution as used for this compound).
    • Pre-treatment time is typically 2 to 4 hours before subsequent stimulation or analysis [2].
  • Stimulation (Optional): If studying PKC activation, stimulate cells with an agent like PMA (e.g., 50-100 ng/mL) for the desired duration after pre-treatment.
  • Downstream Analysis: Proceed with your downstream analysis, such as:
    • Western blotting to detect phosphorylation of PKC substrates (e.g., MARCKS) [2] [5].
    • Immunofluorescence to observe PKC translocation [2].
    • RNA sequencing or other functional assays [4].

Experimental Workflow and Signaling Context

The following diagram illustrates a typical workflow for using this compound in a cell-based experiment to dissect a PKC-dependent signaling pathway.

G cluster_legend Key Inhibitor Action Start Start: Seed Cells Pretreat Pre-treatment with This compound (e.g., 2-4 h) Start->Pretreat Stimulate Stimulate with PKC Activator (e.g., PMA) Pretreat->Stimulate Analyze Downstream Analysis Stimulate->Analyze Interpret Data Interpretation Analyze->Interpret Inhibit This compound inhibits multiple PKC isoforms Inhibit->Stimulate

Critical Considerations for Researchers

  • Specificity: While this compound is a potent pan-PKC inhibitor for conventional and novel PKCs, its effect on PKCζ is moderate (IC₅₀ 60 nM) and it is very weak against PKCμ (IC₅₀ 20 µM). This property can be exploited to differentiate PKCμ activity from other PKCs [3]. Always consider potential off-target effects at high concentrations.
  • Solvent Control: DMSO is the standard solvent for this compound. The final DMSO concentration in cell culture should be kept as low as possible (typically ≤0.1%) and a vehicle control with the same DMSO concentration must be included.
  • Stability: Stock solutions in DMSO are stable for months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions or culture medium has not been thoroughly documented, so prepare working dilutions fresh.
  • Cellular Context: The efficacy of this compound can vary depending on cell type, specific PKC isoforms expressed, and the nature of the stimulus. A dose-response experiment is recommended when establishing the protocol for a new cellular model.

Application Notes & Limitations

  • This compound has been successfully used to demonstrate the role of specific PKC isoforms, particularly PKCδ, in various processes. For instance, its application in mouse embryonic stem cells (mESCs) helped identify PKCδ as the primary isoform mediating the increase in Prdm14 expression and subsequent promotion of self-renewal [4].
  • The compound has also shown efficacy in vivo. In a mouse model of pulmonary B16BL6 tumor metastasis, intravenous administration of this compound (22 µg/mouse) significantly inhibited metastasis by 51.2% [1].
  • Researchers should be aware that the broader field of PKC pharmacology is complex. Many compounds initially thought to be specific PKC modulators have later been shown to have additional cellular targets [6]. While this compound is a well-characterized inhibitor, results should be interpreted with caution and, where possible, corroborated with other genetic or pharmacological approaches.

References

Go 6983 concentration for cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Experimentally Tested Concentrations

The table below summarizes a specific concentration of Go 6983 validated in recent scientific studies:

Cell Line / System Effective Concentration Primary Effect Key Experimental Findings
Mouse Embryonic Stem Cells (mESCs) [1] 5 μM Promotes self-renewal Inhibits PKCδ, increases Prdm14 expression, represses de novo methyltransferases (Dnmt3a/b), and reduces Suv39h1/2, leading to global DNA hypomethylation [1].

This compound is a broad-spectrum protein kinase C (PKC) inhibitor. The cited study found that 5 μM this compound added to the cell culture medium significantly promoted the self-renewal of mouse embryonic stem cells (mESCs) by inhibiting PKCδ [1]. The treatment led to key epigenetic changes, including increased expression of the transcription factor Prdm14 and global DNA hypomethylation [1].

Cell Culture Protocol for Using this compound

This protocol outlines the steps for culturing and treating adherent mammalian cells with this compound.

Reagent Preparation
  • This compound Stock Solution: Resuspend this compound in cell culture-grade DMSO to a concentration of 20 mM [2]. Aliquot and store at -20°C or below.
  • Complete Cell Culture Medium: Prepare your standard culture medium (e.g., DMEM) supplemented with serum (FBS) and necessary antibiotics [3].
  • Working Medium: Dilute the stock solution in complete medium to the final concentration (e.g., 5 μM from a 20 mM stock). Ensure the concentration of DMSO is kept low (e.g., ≤0.025%) and include a vehicle control with the same DMSO concentration.
Cell Culture & Treatment Workflow

The following diagram outlines the key steps for passaging cells and applying this compound treatment:

G A Subculture Adherent Cells B Remove Old Medium A->B C Wash with PBS B->C D Detach with Trypsin C->D E Resuspend in Fresh Medium D->E F Count Cells E->F G Seed Cells in New Plates F->G H Incubate (e.g., 24h) G->H I Add this compound Working Medium H->I J Incubate for Desired Duration I->J

  • Subculture Cells: Passage your adherent cells when they reach 80-90% confluence to maintain logarithmic growth [3].

    • Remove and discard the old culture medium.
    • Wash the cell layer gently with a balanced salt solution like PBS to remove residual serum and dead cells.
    • Add a detaching agent like trypsin and incubate at 37°C until cells are fully detached.
    • Resuspend the cells in fresh complete medium and pipette thoroughly to create a single-cell suspension [3].
  • Count and Seed Cells

    • Count the cells using a hemocytometer or automated cell counter [4] [3]. For a hemocytometer, the cell concentration (cells/ml) is calculated as: (Total cells counted / Number of squares) × Dilution Factor × 10⁴.
    • Seed an appropriate number of cells into new culture plates or flasks with complete medium.
  • Treat with this compound

    • Pre-incubation: Allow the newly seeded cells to adhere and grow for 24 hours under standard conditions.
    • Application: Replace the medium with the prepared This compound working medium.
    • Incubation: Continue incubation for the duration required by your experimental design.

Signaling Pathway of this compound in Stem Cell Self-Renewal

The diagram below illustrates the key molecular mechanism by which this compound promotes self-renewal in mouse embryonic stem cells, as identified in the research [1]:

G PKCi This compound (PKC Inhibitor) PKCd PKCδ PKCi->PKCd Inhibits SUV Suv39h1/h2 PKCd->SUV Activates H3K9 H3K9me2/3 (Repressive Mark) SUV->H3K9 Deposits PRDM14 Prdm14 Gene H3K9->PRDM14 Represses PRDM14_Prot Prdm14 Protein PRDM14->PRDM14_Prot Transcription DNMT Dnmt3a/3b/3l PRDM14_Prot->DNMT Represses Outcome Global DNA Hypomethylation & Enhanced Self-Renewal DNMT->Outcome Reduced Expression Leads to

Important Considerations for Application

  • Solvent Control: The effects of DMSO must be controlled for in your experiments. Always run a parallel vehicle control group treated with the same concentration of DMSO used to deliver this compound.
  • Concentration Optimization: The cited 5 μM concentration is a starting point for mESCs. For other cell types or objectives (e.g., inducing differentiation or apoptosis), you will need to perform a dose-response curve to determine the optimal and minimally toxic concentration.
  • Cell Health Monitoring: Closely monitor cell morphology, confluence, and viability throughout the treatment period. Standard cell banking and counting protocols should be followed to ensure experimental consistency [3].

References

using Go 6983 in western blot analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gö 6983

Gö 6983 is a broad-spectrum protein kinase C (PKC) inhibitor that is valuable for studying PKC signaling pathways in cell biology and cancer research [1]. It inhibits multiple PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, and PKCζ, but does not effectively inhibit the atypical PKCμ (also known as PKD1) at lower concentrations [2] [1]. This property makes it a useful tool for dissecting the roles of specific PKC family members.

Key Quantitative Data for Gö 6983

The table below summarizes essential biochemical and application data for Gö 6983 to assist in your experimental planning.

Parameter Specification / Value Reference / Note
Biological Activity Broad-spectrum PKC inhibitor [1]
IC₅₀ Values PKCα: 7 nM; PKCβ: 7 nM; PKCγ: 6 nM; PKCδ: 10 nM; PKCζ: 60 nM; PKCμ: 20,000 nM [1]
Common Working Concentrations 2 - 20 µM [2] [1] [3]
Purity ≥98% (HPLC) [1]
Molecular Weight 442.51 g/mol [1]
Solubility 22.12 mg/mL in DMSO (50 mM) [1]
Storage -20°C [1]

Experimental Protocol for Using Gö 6983 in Western Blotting

This protocol integrates Gö 6983 treatment with a standard western blotting procedure derived from established technical resources [4] [5] [6].

Cell Treatment with Gö 6983
  • Stock Solution Preparation: Prepare a concentrated stock solution of Gö 6983 in cell culture-grade DMSO. A common stock concentration is 10-50 mM, which allows for a final working concentration typically between 2 µM and 20 µM in cell culture media [2] [1] [3].
  • Cell Treatment: Treat cells according to your experimental design. Include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent itself. Treatment duration can vary from 30 minutes to 24 hours or more, depending on the biological question [2] [1].
Cell Lysis and Protein Extraction

After treatment, lyse the cells to extract proteins.

  • Place culture dishes on ice and wash cells with ice-cold PBS [6].
  • Aspirate PBS and add an appropriate, ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors [4] [6]. Use about 1 mL of buffer per 10⁷ cells.
  • Scrape adherent cells and transfer the suspension to a microcentrifuge tube.
  • Agitate the lysate for 30 minutes at 4°C [6].
  • Centrifuge at 14,000–17,000 x g for 5-10 minutes at 4°C to pellet insoluble debris [4] [6].
  • Transfer the supernatant (your protein lysate) to a fresh tube kept on ice.
Protein Quantification and Sample Preparation
  • Determine the protein concentration of each lysate using an assay like BCA or Bradford [4].
  • Dilute an equal amount of protein (e.g., 10-50 µg) with 2X Laemmli buffer [6]. Ensure the final loading buffer contains a reducing agent like DTT or β-mercaptoethanol [4].
  • Denature the samples by heating at 95–100°C for 5 minutes [5] [6].
Gel Electrophoresis and Protein Transfer
  • Load samples and a molecular weight marker onto an SDS-PAGE gel. The gel percentage should be chosen based on your target protein's size for optimal separation [4] [6].
  • Run the gel using an appropriate running buffer (e.g., Tris-Glycine) [5].
  • Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system [5] [6].
Immunoblotting
  • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding [5] [6].
  • Primary Antibody Incubation: Incubate the membrane with your primary antibody, diluted in blocking buffer or 5% BSA, overnight at 4°C with gentle agitation [5]. The optimal dilution should be determined by titration or taken from the antibody datasheet.
  • Washing: Wash the membrane three times for 5-10 minutes each with TBST [5] [6].
  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature [5].
  • Washing: Repeat the washing step as above [5].
Detection

Visualize the signal using a chemiluminescent substrate. Incubate the membrane with the ECL reagent for 1-5 minutes, then capture the signal using X-ray film or a digital imaging system [5] [7] [6].

Gö 6983 Mechanism and Data Interpretation

The following diagram illustrates the cellular mechanism of Gö 6983 and the expected downstream effects detectable by western blot.

G cluster_legend Key Experimental Readouts via Western Blot Go6983 Gö 6983 PKC_alpha PKCα, β, γ, δ, ζ Go6983->PKC_alpha Inhibits PKC_mu_inactive PKCμ (PKD1) (Not Inhibited) Go6983->PKC_mu_inactive Does Not Inhibit Prdm14 ↑ Prdm14 Expression PKC_alpha->Prdm14 Inhibition Leads To Suv39h ↓ Suv39h1/h2 Levels PKC_alpha->Suv39h Inhibition Leads To PKC_mu PKCμ (PKD1) Dnmts ↓ Dnmt3a/b Expression Prdm14->Dnmts Represses Phenotype Enhanced Self-Renewal & Pluripotency Dnmts->Phenotype Suv39h->Phenotype Readout1 Prdm14 Protein Level Readout2 Dnmt3a/b Protein Level Readout3 Suv39h1/h2 Protein Level

Mechanism Insights and Controls:

  • Isoform-Specific Effects: The differential inhibition profile of Gö 6983 is its key feature. Research indicates that many cellular effects, such as the increased expression of the transcriptional activator Prdm14, are mediated specifically through the inhibition of PKCδ [3]. This upregulation of Prdm14 can lead to the repression of de novo DNA methyltransferases (Dnmt3a/b) and a global DNA hypomethylation [3].
  • Critical Experimental Control: When interpreting results, it is crucial to include the control inhibitor Gö 6976. Gö 6976 inhibits conventional PKCs (cPKCs) and PKD1 but not novel PKCs like PKCδ. Comparing the effects of these two inhibitors allows researchers to attribute observed phenotypes to the correct kinase. For instance, if an effect is seen with Gö 6983 but not with Gö 6976, it is likely mediated by PKCδ and not by cPKCs or PKD1 [2].

Troubleshooting and Best Practices

  • Solvent Control: Always use a vehicle control (DMSO) at the same concentration as your Gö 6983 stock to ensure that any effects are from the inhibitor and not the solvent.
  • Antibody Validation: For phospho-specific targets, ensure your antibodies are validated for specificity. Optimization of antibody concentration and incubation times may be necessary [6].
  • Signal Linearity: For quantitative comparisons, ensure your western blot signals are within the linear range of detection. Overexposed, saturated bands are not suitable for densitometry [8].
  • Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to normalize protein levels and account for loading differences [8].

References

Go 6983: A PKC Inhibitor for Promoting Embryonic Stem Cell Self-Renewal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Go 6983 is a broad-spectrum protein kinase C (PKC) inhibitor that has emerged as a valuable tool in stem cell research. Recent studies have demonstrated its efficacy in promoting the self-renewal and maintaining the pluripotency of mouse embryonic stem cells (mESCs) by inducing specific epigenetic changes [1] [2]. Its application is particularly useful in optimizing culture conditions for naïve human pluripotent stem cells [3]. This document outlines the protocol for using this compound to maintain ESCs in an undifferentiated state.

Mechanism of Action this compound functions as a pan-PKC inhibitor, primarily targeting the conventional and novel PKC isoforms α, β, γ, and δ with high potency (IC50 values in the nanomolar range) [3] [4] [5]. In mESCs, inhibition of PKC, specifically the PKCδ isoform, initiates a cascade that leads to enhanced self-renewal [1] [2]. The mechanism involves the downregulation of histone methyltransferases Suv39h1 and Suv39h2, resulting in reduced levels of repressive histone marks (H3K9me2/3) at the promoter of Prdm14 [1] [2]. Prdm14 is a critical transcription factor that represses the expression of de novo DNA methyltransferases (Dnmt3a/b), leading to global DNA hypomethylation and the activation of a pluripotency network [1] [2]. This pathway is summarized in the diagram below.

G Go6983 This compound PKCd PKCδ Go6983->PKCd Inhibits Suv39h Suv39h1/h2 PKCd->Suv39h Regulates H3K9me H3K9 methylation Suv39h->H3K9me Promotes Prdm14 Prdm14 Gene H3K9me->Prdm14 Represses Dnmt3 Dnmt3a/b Prdm14->Dnmt3 Represses SelfRenewal ESC Self-Renewal Prdm14->SelfRenewal Promotes

Experimental Protocol and Application Data

For routine maintenance of mESCs in a pluripotent state, this compound is typically used at a concentration of 2 to 3 µM [1] [3]. The compound should be reconstituted in DMSO to create a stock solution (e.g., 10-100 mM) and stored at -20°C. It is then added to the standard mESC culture medium, which often includes other supporting factors like LIF [2] [6].

The table below summarizes key experimental evidence supporting the use of this compound in stem cell research:

Experimental Context Working Concentration Key Findings Citation
Maintenance of mouse ESC self-renewal 2-3 µM Inhibits PKCδ, increases Prdm14, represses Dnmt3a/b, and induces global DNA hypomethylation. [1] [2]
Culture of naïve human pluripotent stem cells 2 µM Used in "t2iL+Go" medium to support the naïve state. [3]
Mouse ESC response to PKC inhibition Not specified Prdm14 knockdown impaired Go6983-induced resistance to differentiation. [1] [2]
Mechanism: H3K9 methylation Not specified Go6983 treatment reduced H3K9me2/3 at the Prdm14 promoter. [1] [2]

Critical Considerations for Experimental Design

  • Cytokine Independence: Constitutive high expression of Prdm14 can mimic the effect of this compound, allowing for the maintenance of mESC stemness even in the absence of self-renewal-promoting cytokines like LIF [1] [2].
  • Prdm14 is Essential: The self-renewal effect of this compound is heavily dependent on Prdm14. Knockdown of Prdm14 substantially impairs the ability of mESCs to resist differentiation in response to PKC inhibition [1] [2].
  • Specificity and Controls: The effect of this compound on self-renewal can be phenocopied by inhibiting the downstream histone methyltransferases Suv39h1 (e.g., with chaetocin) [1] [2]. This provides a strategic approach for validating the proposed mechanism.

Conclusion

This compound is a potent chemical tool that promotes embryonic stem cell self-renewal through a well-defined PKCδ-Suv39h-PrDM14 epigenetic pathway. The provided protocols and data tables offer a foundation for incorporating this inhibitor into stem cell culture systems to maintain pluripotency.

I hope this detailed application note is helpful for your research. Should you require further clarification on any specific step, feel free to ask.

References

Go 6983 Application Notes and Protocols: Attenuating Myocardial Ischemia/Reperfusion Injury

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Go 6983

This compound (also known as Gö 6983) is a broad-spectrum protein kinase C inhibitor that has demonstrated significant cardioprotective effects in experimental models of myocardial ischemia/reperfusion (I/R) injury. This fast-acting, lipid-soluble compound belongs to the indolocarbazole family and exhibits potent inhibition across multiple PKC isoforms, making it particularly valuable for investigating PKC-mediated signaling pathways in cardiovascular pathophysiology [1] [2]. When administered at the beginning of reperfusion, this compound can rapidly restore cardiac function within 5 minutes and attenuate the deleterious effects associated with acute I/R injury [1]. The compound's ability to modulate key cellular processes during reperfusion, including neutrophil infiltration, superoxide production, and calcium handling, positions it as an important pharmacological tool for studying myocardial protection strategies [3].

Myocardial I/R injury represents a significant clinical challenge in the management of ischemic heart disease, particularly following revascularization procedures. The complex pathophysiology involves endothelial dysfunction, inflammatory cell activation, and oxidative stress, which collectively contribute to contractile impairment and tissue damage. This compound has emerged as a valuable experimental compound for targeting these mechanisms, offering researchers insights into PKC-mediated processes and potential therapeutic approaches for cardioprotection [1] [3].

Mechanism of Action

PKC Isoform Selectivity and Molecular Targets

This compound functions as a competitive ATP-binding site inhibitor that demonstrates nanomolar potency against conventional and novel PKC isoforms while showing reduced activity against atypical PKCs and other kinases. This selective yet broad profile within the PKC family enables comprehensive inhibition of multiple signaling pathways involved in I/R injury [4] [2] [5].

Table 1: PKC Isoform Selectivity Profile of this compound

PKC Isoform Classification IC₅₀ (nM) Cellular Function
PKCα Conventional 7 Vascular tone, calcium sensitivity
PKCβ Conventional 7 Neutrophil activation, endothelial function
PKCγ Conventional 6 Primarily neural, limited cardiac expression
PKCδ Novel 10 Apoptosis, oxidative stress, contractile dysfunction
PKCε Novel Not fully characterized Cardioprotection, preconditioning
PKCζ Atypical 60 Cell survival, inflammatory signaling
PKCμ - 20,000 Minimal inhibition at relevant concentrations

Data compiled from [2] [5]

The molecular mechanism of this compound involves stabilizing PKC in a closed conformation through active site binding, which prevents pseudosubstrate displacement and subsequent kinase activation. This binding also protects PKC from dephosphorylation by protein phosphatases (PP1 and PHLPP), thereby maintaining the enzyme in a primed but inactive state during cellular stimulation [4]. This unique mechanism explains the compound's ability to prevent PKC downregulation despite inhibiting its catalytic activity, a distinctive property not shared by all PKC inhibitors.

Cardioprotective Signaling Pathways

This compound exerts its cardioprotective effects through multimodal actions on different cell types within the myocardium. The compound preserves endothelial function by maintaining nitric oxide (NO) bioavailability and reducing adhesion molecule expression, thereby limiting neutrophil-endothelium interactions [1]. In activated neutrophils, this compound suppresses NADPH oxidase activity and subsequent superoxide production, a primary mediator of oxidative damage during reperfusion [3]. Additionally, the inhibitor modulates calcium handling in cardiomyocytes and vascular smooth muscle, potentially through regulation of ion channels and transporters, contributing to improved contractile recovery and reduced arrhythmogenesis [1] [6].

The following diagram illustrates the key signaling pathways involved in myocardial I/R injury and the points of this compound intervention:

G I Ischemia/Reperfusion PKCa PKCα Activation I->PKCa PKCb PKCβ Activation I->PKCb PKCd PKCδ Activation I->PKCd PMN Neutrophil Activation EC Endothelial Dysfunction CM Cardiomyocyte Injury PKCa->PMN ROS ROS Production PKCa->ROS PKCb->EC Adh Neutrophil Adhesion PKCb->Adh PKCd->CM Ca Calcium Overload PKCd->Ca NO ↓ NO Bioavailability ROS->NO Func Contractile Dysfunction ROS->Func Adh->Func Arr Arrhythmias Ca->Arr NO->Func Inf Infarction Func->Inf Go6983 This compound (Pan-PKC Inhibitor) Go6983->PKCa Inhibits Go6983->PKCb Inhibits Go6983->PKCd Inhibits

Diagram 1: this compound modulation of key signaling pathways in myocardial ischemia/reperfusion injury. This compound inhibits multiple PKC isoforms, reducing neutrophil activation, endothelial dysfunction, and cardiomyocyte injury, ultimately attenuating contractile dysfunction, arrhythmias, and infarction.

Experimental Protocols

Isolated Heart (Langendorff) Protocol

The isolated perfused heart preparation using the Langendorff technique provides a controlled system for evaluating this compound efficacy in mitigating I/R injury without confounding systemic influences [3].

3.1.1 Materials and Preparation
  • Animals: Adult rats (250-300 g) or other appropriate species
  • Perfusion buffer: Modified Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM glucose, 1.25 mM CaCl₂), continuously gassed with 95% O₂/5% CO₂ (pH 7.4, 37°C)
  • This compound stock solution: 10 mM in DMSO, stored at -20°C
  • Working this compound solution: 100 nM in perfusion buffer (0.1% final DMSO concentration)
  • Equipment: Langendorff perfusion apparatus, temperature-controlled chamber, pressure transducer, data acquisition system
3.1.2 Step-by-Step Methodology
  • Heart excision and cannulation: Anesthetize the animal following approved ethical guidelines. Rapidly excise the heart and place in ice-cold perfusion buffer. Cannulate the aorta and initiate retrograde perfusion at constant pressure (70-80 mmHg) or flow (10-15 mL/min).

  • Stabilization period: Perfuse hearts with oxygenated buffer for 20-30 minutes to establish stable baseline function. Monitor left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.

  • Global ischemia induction: Completely stop perfusion for 20 minutes to induce global ischemia. Maintain myocardial temperature at 37°C throughout the ischemic period.

  • Reperfusion with this compound: Resume perfusion for 45 minutes. For treatment groups, administer 100 nM this compound in perfusion buffer commencing at the onset of reperfusion and continuing throughout the reperfusion period [3]. Include vehicle control groups (0.1% DMSO) to account for solvent effects.

  • Functional assessment: Continuously record hemodynamic parameters throughout reperfusion. Calculate percentage recovery of LVDP and +dP/dtmax relative to pre-ischemic baseline values.

  • Endpoint sampling: Upon experiment completion, collect myocardial tissue for subsequent biochemical and histological analyses.

Neutrophil-Mediated Injury Protocol

This protocol evaluates this compound effects on neutrophil-dependent components of I/R injury using an isolated heart model with neutrophil perfusion [3].

3.2.1 Neutrophil Isolation and Treatment
  • Neutrophil isolation: Isolate polymorphonuclear leukocytes (PMNs) from donor animal blood using density gradient centrifugation.

  • Neutrophil activation: Pre-treat PMNs with 100 nM this compound for 15 minutes prior to heart infusion. Alternatively, administer this compound directly to the heart during reperfusion with simultaneous PMN infusion.

  • Heart perfusion with PMNs: During reperfusion, infuse activated PMNs (approximately 1-2×10⁶ cells) into the coronary circulation over 15 minutes.

  • Functional assessment: Monitor cardiac function as described in section 3.1.2. Compare recovery between groups receiving PMNs alone versus PMNs + this compound.

3.2.2 Superoxide Production Assay
  • Sample collection: Collect coronary effluent during early reperfusion (first 10 minutes).

  • Superoxide measurement: Assess superoxide production using cytochrome c reduction assay or lucigenin-enhanced chemiluminescence.

  • Data analysis: Compare superoxide release between treatment groups, with this compound expected to inhibit superoxide production by approximately 90% at 100 nM concentration [3].

Data Analysis and Interpretation

Functional Recovery Parameters

Table 2: Expected Functional Recovery Following this compound Treatment in Isolated Rat Hearts

Parameter I/R + PMNs (Vehicle) I/R + PMNs + this compound (100 nM) Improvement
LVDP recovery (% baseline) 55 ± 3% 89 ± 7% +34%
+dP/dtmax recovery (% baseline) 45 ± 5% 74 ± 2% +29%
Neutrophil adhesion (cells/mm²) 85 ± 10 25 ± 5 -71%
Neutrophil infiltration (myeloperoxidase activity) 100% 40% -60%
Superoxide production (nM/min) 15 ± 2 1.5 ± 0.5 -90%

Data adapted from [3]

Statistical Analysis and Reporting
  • Group sizes: Include minimum n=6-8 hearts per experimental group to ensure adequate statistical power
  • Data normalization: Express functional recovery as percentage of pre-ischemic baseline values
  • Statistical tests: Employ appropriate analysis (e.g., ANOVA with post-hoc testing) with significance defined as p<0.05
  • Data presentation: Report values as mean ± SEM and include representative traces of ventricular pressure recordings

Practical Considerations

Dosing and Formulation
  • Optimal concentration: 50-100 nM in isolated heart preparations provides maximal functional protection without adverse effects [3]
  • Stock solution preparation: Dissolve this compound in DMSO at 10-100 mM concentration, aliquot, and store at -20°C protected from light
  • Working solution: Dilute in physiological buffer immediately before use, ensuring final DMSO concentration ≤0.1%
  • Administration timing: For maximal efficacy, initiate administration at the onset of reperfusion rather than pre-ischemia [1]
Technical Notes and Troubleshooting
  • Solubility considerations: this compound has limited aqueous solubility; ensure proper dilution from DMSO stock and avoid precipitation in physiological buffers
  • Stability: Working solutions in physiological buffers remain stable for at least 4-6 hours at 37°C when protected from light
  • Vehicle controls: Always include DMSO vehicle controls matched to the highest concentration used in treatment groups
  • Off-target effects: At concentrations >1 μM, this compound may inhibit some non-PKC kinases; maintain concentrations in the 50-200 nM range for PKC selectivity
  • Model considerations: The efficacy of this compound may vary depending on the specific I/R model (global vs. regional ischemia, species differences)

Conclusion

This compound represents a valuable pharmacological tool for investigating PKC-mediated signaling in myocardial I/R injury. The protocols outlined herein provide researchers with robust methodology for evaluating the cardioprotective efficacy of this compound in controlled experimental systems. The consistent demonstration that this compound attenuates contractile dysfunction, neutrophil-mediated damage, and oxidative stress when administered during reperfusion highlights the significance of PKC activation in reperfusion injury and supports the continued investigation of PKC inhibition as a therapeutic strategy for ischemic heart disease.

References

PRDM14: A Key Regulator of Pluripotency and Epigenetics

Author: Smolecule Technical Support Team. Date: February 2026

PRDM14 is a site-specific DNA-binding protein and transcriptional regulator that is essential for establishing and maintaining cellular pluripotency, as well as for driving large-scale epigenetic reprogramming. Its expression is highly specific to preimplantation embryos, primordial germ cells (PGCs), and embryonic stem cells (ESCs) [1] [2] [3].

The core functions of PRDM14 can be summarized in the following diagram:

G PRDM14 PRDM14 SubFunction1 Role in DNA Demethylation PRDM14->SubFunction1 SubFunction2 Transcriptional Regulation PRDM14->SubFunction2 SubFunction3 X-Chromosome Reactivation PRDM14->SubFunction3 Mechanism1_1 Represses Dnmt3a/b/l expression SubFunction1->Mechanism1_1 Mechanism1_2 Recruits TET proteins for active demethylation SubFunction1->Mechanism1_2 Mechanism2_1 Interacts with CBFA2T2, PRC2, CARM1, BRG1 SubFunction2->Mechanism2_1 Mechanism2_2 Can act as activator or repressor SubFunction2->Mechanism2_2 Mechanism3_1 Represses Rnf12 via PRC2 SubFunction3->Mechanism3_1 Mechanism3_2 Silences Xist non-coding RNA SubFunction3->Mechanism3_2 Outcome1 Global DNA Hypomethylation Mechanism1_1->Outcome1 Mechanism1_2->Outcome1 Outcome2 Stabilized Pluripotency Network Mechanism2_1->Outcome2 Mechanism2_2->Outcome2 Outcome3 Reactivation of X-Chromosome Mechanism3_1->Outcome3 Mechanism3_2->Outcome3

Key Molecular Mechanisms and Experimental Insights

The following table details PRDM14's core molecular functions based on studies primarily in mouse ESCs (mESCs) and Primordial Germ Cells (PGCs).

Functional Role Molecular Mechanism Experimental Context & Key Findings

| DNA Demethylation | Ensures global DNA hypomethylation via two parallel pathways:

  • Transcriptional repression of de novo DNA methyltransferases Dnmt3a/b/l [1] [4].
  • Active demethylation via recruitment of TET proteins, initiating the TET-TDG-BER pathway [1] [4]. | • Context: Ground-state ("2i+LIF") mESCs & migrating PGCs. • Finding: PRDM14 directly binds upstream of Dnmt3 genes; its loss stalls global demethylation [1] [4] [5]. | | Transcriptional Regulation | Functions as a site-specific activator or repressor. Interacts with various protein complexes to determine transcriptional output [1] [4]: • CBFA2T2: Essential partner for both activation and repression [1]. • PRC2: Recruited for gene repression (e.g., at Dnmt3b and Xist loci) [1] [3]. • CARM1: Interacts to influence early cell fate [1]. | • Context: mESCs. • Finding: The PRDM14-CBFA2T2 complex is stoichiometric. The functional role (activation vs. repression) may be determined by partner switching [1] [4]. | | X-Chromosome Reactivation (XCR) | Critical for reversing X-chromosome inactivation in female cells by repressing the master regulator Xist [5] [3]:
  • Binds to Xist intron 1 [3].
  • Recruits PRC2 to the upstream region of Rnf12 (an activator of Xist), silencing it via H3K27me3 [3]. | • Context: Mouse blastocyst epiblast, iPSC reprogramming, and female PGCs. • Finding: PRDM14 loss impairs H3K27me3 removal from the inactive X-chromosome in PGCs [5]. | | Histone Modification Crosstalk | Its own expression is regulated by histone modifications. Inhibition of H3K27 demethylases (e.g., by GSK-J4) can alter the expression of Prdm14 and its targets [6]. | • Context: Transcriptome analysis of female ESCs. • Finding: Highlights that PRDM14 is both a regulator and a target of epigenetic modifications [6]. |

Advanced Protocol: Inducible Degron System for PRDM14 Functional Studies

Conventional knockout strategies are unsuitable for studying PRDM14 in processes like human PGC specification, as the protein is also vital for pluripotent stem cell maintenance [7]. The following protocol utilizes an Auxin-Inducible Degron (AID) system for rapid, reversible protein depletion.

1. Principle The AID system allows for the rapid degradation of a target protein upon addition of a small molecule (auxin). The target protein is tagged with an AID degron. In cells expressing the plant-specific F-box protein TIR1, auxin binding promotes interaction between TIR1 and the AID tag, leading to ubiquitination and proteasomal degradation of the target protein [7].

2. Experimental Workflow

G Step1 1. Generate Endogenous Tagged Cell Line SubStep1_1 Use CRISPR/Cas9 to tag endogenous PRDM14 with AID-Venus Step1->SubStep1_1 Step2 2. Introduce TIR1 Receptor SubStep2_1 Deliver TIR1 transgene via PiggyBac transposon Step2->SubStep2_1 Step3 3. Induce Degradation Step4 4. Functional Assays Step3->Step4 e.g., 24-48h SubStep3_1 Add Auxin (IAA) to culture medium Step3->SubStep3_1 SubStep4_1 Assess hPGCLC specification efficiency and transcriptome Step4->SubStep4_1 Outcome Outcome: Acute PRDM14 depletion enabling functional analysis in specified cell types Step4->Outcome SubStep1_1->Step2 SubStep2_1->Step3

3. Key Applications

  • Studying Human Germ Cell Development: This system revealed that acute PRDM14 depletion in human PGCLCs significantly reduces specification efficiency and causes an aberrant transcriptome, demonstrating its critical role in human germ cell fate [7].
  • Functional Analysis in Sensitive Contexts: Ideal for probing the role of essential proteins in dynamic processes like cell differentiation and reprogramming without the confounding effects of long-term adaptation.

Research Implications and Future Directions

  • Species-Specific Functions: While PRDM14's role in epigenetic reprogramming is conserved, its specific targets are not. The molecular network for PGC specification, including PRDM14's position within it, has diverged between mice and humans [1] [7].
  • Cancer Research: PRDM14 is implicated in various cancers (e.g., breast, gastric, lung). Its role in promoting a stem-like state and its interaction with oncogenic pathways like YAP1 make it a potential therapeutic target [8] [9].

References

Go 6983 in Cancer Metastasis Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Go 6983 and Its Relevance in Metastasis Research

This compound is a broad-spectrum protein kinase C (PKC) inhibitor that has emerged as a valuable pharmacological tool in cancer metastasis research. As a pan-PKC inhibitor, it targets multiple PKC isoforms with high potency, making it particularly useful for investigating PKC-mediated signaling pathways in cancer progression and metastatic dissemination. The compound's chemical name is 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, with a molecular weight of 442.51 g/mol [1].

Cancer metastasis represents a complex multi-step process involving local invasion, intravasation, circulation, extravasation, and colonization at distant sites. PKC isoforms have been identified as key regulators of various aspects of this cascade, particularly through their influence on epithelial-mesenchymal transition (EMT), cell migration, and invasion. This compound provides researchers with a means to dissect these mechanisms by simultaneously inhibiting multiple PKC isoforms, thereby offering insights into the coordinated actions of PKC family members in metastatic progression [2] [3].

Compound Profile and Mechanism of Action

Biochemical Characteristics

This compound exhibits high potency against conventional and novel PKC isoforms while showing significantly less activity against atypical PKCs. This selectivity profile makes it particularly useful for distinguishing signaling pathways dependent on calcium-sensitive and calcium-insensitive PKCs while largely sparing atypical PKC-mediated processes [1] [4].

Table 1: Isoform Selectivity Profile of this compound

PKC Isoform Classification IC₅₀ Value Cellular Function
PKCα Conventional 7 nM Cell polarity, migration
PKCβ Conventional 7 nM Angiogenesis, immune signaling
PKCγ Conventional 6 nM Neuronal function, less relevant in epithelium
PKCδ Novel 10 nM Apoptosis, cell cycle control
PKCζ Atypical 60 nM Cell survival, polarity
PKCμ/PKD1 - 20 μM Cell migration, Golgi organization

The compound is supplied as a solid with ≥98% purity and is typically dissolved in DMSO to create stock solutions (50 mM concentration has been reported as achievable). These stock solutions can be stored at -20°C for several months. For cellular experiments, working concentrations typically range from 1-1000 nM, depending on the specific application and cell type [1] [4].

Molecular Mechanisms in Metastasis Inhibition

This compound exerts its anti-metastatic effects through several interconnected molecular mechanisms:

  • EMT Regulation: In osteosarcoma models, this compound prevented TGF-β-induced EMT by maintaining E-cadherin expression and suppressing the induction of mesenchymal markers including N-cadherin and fibronectin. This effect occurred without interfering with TGF-β receptor signaling, as evidenced by unaffected P-Smad2/3 levels [2].

  • Translational Control: PKC activation by TGF-β resulted in ribosomal protein S6 activation, a key regulator of protein translation. This compound treatment attenuated this pathway, suggesting that PKC inhibition may suppress metastasis by modulating translational efficiency of pro-metastatic factors [2].

  • Claudin-1 Mediated Signaling: In breast cancer models, STC2 suppressed metastasis through PKC/Claudin-1 mediated signaling. Inhibition of PKC activity by this compound restored normal motility in STC2-silenced cells, placing PKC downstream of STC2 in this metastasis-regulatory pathway [5].

G TGFβ TGFβ PKC PKC TGFβ->PKC Activates S6 S6 PKC->S6 Activates EMT EMT PKC->EMT Promotes Claudin1 Claudin1 PKC->Claudin1 Regulates Go6983 Go6983 Go6983->PKC Inhibits Metastasis Metastasis S6->Metastasis Enhances EMT->Metastasis Promotes Claudin1->Metastasis Modulates

Figure 1: Molecular Mechanisms of this compound in Metastasis Inhibition. This compound inhibits multiple PKC-mediated pro-metastatic pathways including TGF-β-induced EMT, S6-mediated translational control, and Claudin-1-regulated signaling.

Experimental Models and Anti-Metastatic Effects

In Vitro Efficacy Across Cancer Models

Table 2: Anti-Metastatic Effects of this compound in Various Cancer Models

Cancer Type Cell Line/Model Concentration Range Key Findings Mechanistic Insights
Osteosarcoma DAN cells 1-10 nM Prevented TGF-β-induced EMT; inhibited S6 activation Preserved E-cadherin; blocked mesenchymal marker induction
Breast Cancer MDA-MB-231 HM Not specified Restored normal cell motility in STC2-silenced cells Acts downstream of STC2 in PKC/Claudin-1 pathway
Melanoma Patient-derived metastatic cells 1-1000 nM Contrasting effects with Gö6976 highlighted PKD1 role Did not reverse cadherin switch (unlike Gö6976)
Prostate Cancer ARCaPE cells 200-1000 nM Inhibited PMA-induced PKC activation Suppressed PKCα, PKCβ, and PKCγ expression
General Metastasis B16BL6 pulmonary model 22 μg/mouse (i.v.) 51.2% inhibition of tumor metastasis Demonstrated in vivo efficacy

The differential effects observed between this compound and structurally related inhibitors such as Gö6976 have been particularly informative for understanding distinct signaling pathways in metastasis. While Gö6976 reversed the E- to N-cadherin switch in melanoma cells, this compound did not produce this effect, leading researchers to identify protein kinase D1 (PKD1) as the critical target responsible for cadherin switch reversal [6]. This distinction highlights the importance of inhibitor selection when probing specific metastatic mechanisms.

In Vivo Efficacy and Therapeutic Potential

In osteosarcoma xenograft models, DAN cells expressing firefly luciferase were injected via tail vein into p53-/- mice. Treatment with this compound (10 nM/kg body weight, administered daily starting one day after tumor cell injection) significantly reduced both tumor burden and lung metastasis over a 28-day period compared to vehicle-treated controls. Tumor progression was monitored weekly using bioluminescence imaging [2].

Similarly, in a mouse pulmonary B16BL6 tumor model, intravenous administration of this compound (22 μg/mouse) resulted in a significant 51.2% inhibition of tumor metastasis, further supporting its anti-metastatic efficacy in vivo [4].

Detailed Experimental Protocols

In Vitro Assessment of EMT Inhibition

Cell Culture and Treatment

  • Culture DAN osteosarcoma cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin at 37°C with 5% CO₂.
  • Induce EMT by treating cells with 5 ng/mL TGF-β for 72 hours.
  • Add this compound (1-10 nM) during the final 24 hours of TGF-β treatment for inhibition studies [2].

Immunofluorescence Analysis

  • Grow cells on glass coverslips in 24-well plates overnight prior to treatment.
  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
  • Block with 0.1% saponin, 10% goat serum in PBS for 1 hour at room temperature.
  • Incubate with primary antibodies (anti-E-cadherin, anti-P-Smad2/3 at 1:500 and 1:200 dilution respectively) in blocking reagent overnight at 4°C.
  • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
  • Mount coverslips with Vectashield containing DAPI and image using confocal microscopy [2].

Immunoblot Analysis

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Resolve 30 μg of protein lysates by SDS-PAGE and transfer to membranes.
  • Probe membranes with primary antibodies against E-cadherin, N-cadherin, fibronectin, P-PKC (Y311), total PKC, P-S6 (S240/244), total S6, and β-actin (loading control) at 1:1000 dilution overnight at 4°C.
  • Detect using chemiluminescence and quantify band intensities [2].
Migration and Invasion Assays

Transwell Migration Assay

  • Use 24-well two-chamber plates with 8-μm pore polycarbonate filters.
  • Seed 4×10⁴ cells in serum-free medium in the upper chamber.
  • Place medium with 2.5% FBS in the lower chamber as chemoattractant.
  • Allow cells to migrate for 12 hours at 37°C.
  • Remove non-migrated cells from the upper side with cotton swabs.
  • Fix migrated cells with ice-cold methanol for 30 minutes.
  • Stain with 0.1% crystal violet for 15 minutes.
  • Count cells in multiple fields at 200× magnification [5].

Matrigel Invasion Assay

  • Coat transwell filters with Matrigel matrix to simulate basement membrane.
  • Seed cells in serum-free medium in the upper chamber.
  • Incubate for 24 hours to allow invasion through Matrigel.
  • Process and quantify invaded cells as described for migration assay [5].

Scratch Wound Healing Assay

  • Grow cells to confluence in 6-well plates.
  • Create a scratch wound using a 200 μL pipette tip.
  • Wash to remove dislodged cells and add fresh medium with or without this compound.
  • Photograph the scratch immediately (0 h) and at 24 h and 36 h time points.
  • Measure the distance migrated by the cell monolayer to close the scratch area [5].

G Start Experimental Setup Step1 Cell Culture & Treatment Start->Step1 Step2 EMT Induction (TGF-β 5 ng/mL, 72h) Step1->Step2 Step3 This compound Treatment (1-10 nM, final 24h) Step2->Step3 Step4 Analysis Methods Step3->Step4 Step5 Immunofluorescence (E-cadherin localization) Step4->Step5 Step6 Immunoblotting (Marker expression) Step4->Step6 Step7 Functional Assays (Migration/Invasion) Step4->Step7

Figure 2: Experimental Workflow for Assessing this compound Effects on EMT. The diagram outlines key steps from cell culture and treatment through various analytical approaches for evaluating EMT inhibition.

In Vivo Metastasis Models

Osteosarcoma Experimental Metastasis Model

  • Use six-week-old female p53-/- mice (n=5 per group).
  • Inject 10⁶ firefly luciferase-expressing DAN cells via tail vein.
  • Begin treatment one day after tumor cell injection with either vehicle or this compound (10 nM/kg body weight) administered daily.
  • Monitor tumor formation weekly for 28 days using in vivo bioluminescence imaging.
  • Euthanize mice on day 28 and excise lungs for bioluminescence imaging of metastatic lesions [2].

B16BL6 Pulmonary Metastasis Model

  • Inject B16BL6 tumor cells intravenously to establish pulmonary metastases.
  • Administer this compound intravenously at 22 μg/mouse.
  • Quantify lung metastatic nodules after predetermined experimental period.
  • Calculate percentage inhibition of metastasis compared to control group [4].

Research Applications and Practical Considerations

Interpretation of Research Findings

When utilizing this compound in metastasis research, several critical considerations emerge from published studies:

  • Isoform Specificity Limitations: While this compound inhibits multiple PKC isoforms, researchers should exercise caution when attributing effects specifically to PKC inhibition, particularly when studying processes regulated by PKD1. The contrasting effects between this compound and Gö6976 in melanoma models highlight that not all phenotypic changes are mediated through PKC isoforms [6].

  • Context-Dependent Effects: The anti-metastatic effects of this compound appear to be cell type and context-dependent. In osteosarcoma models, it effectively prevented EMT initiation but could not reverse established EMT, suggesting a window of opportunity for therapeutic intervention [2].

  • Biomarker Development: In breast cancer models, STC2 expression has been proposed as a potential biomarker for metastasis and targeted therapy. The relationship between STC2 and PKC activity, as demonstrated by this compound sensitivity, suggests that STC2 expression levels might help identify tumors likely to respond to PKC-targeted therapies [5].

Technical Recommendations
  • Optimal Concentration Range: For most in vitro applications, effective concentrations range from 1-100 nM. Higher concentrations (up to 1000 nM) may be required for complete inhibition in some cell systems, but dose-response validation is recommended [2] [4].

  • Treatment Duration: Short-term treatments (24 hours) are typically sufficient for assessing direct effects on signaling pathways, while longer exposures may be necessary for evaluating functional endpoints such as invasion and migration [2] [5].

  • Combination Approaches: this compound can be effectively combined with other pathway inhibitors to dissect complex signaling networks in metastasis. For example, combining with Akt inhibitors can help elucidate cross-talk between PKC and Akt signaling pathways [2].

Conclusion

This compound represents a valuable pharmacological tool for investigating PKC-mediated mechanisms in cancer metastasis. Its broad isoform selectivity allows researchers to simultaneously target multiple PKC family members involved in EMT, cell migration, and invasion. The well-established protocols for in vitro and in vivo assessment of its anti-metastatic effects provide a solid methodological foundation for future studies. However, careful interpretation of results is warranted, particularly considering its limited activity against PKD1 and the context-dependent nature of its effects. Continued investigation using this tool compound will likely yield additional insights into PKC-regulated metastatic processes and potentially inform the development of targeted anti-metastatic therapies.

References

Comprehensive Application Notes and Protocols: Gö 6983 Cardioprotection in Myocardial Ischemia/Reperfusion Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gö 6983 and Cardioprotective Mechanisms

Gö 6983 is a potent protein kinase C (PKC) inhibitor with demonstrated cardioprotective effects in myocardial ischemia/reperfusion (I/R) injury models. This compound exhibits broad-spectrum activity against multiple PKC isoforms (α, β, γ, δ, ζ) present in polymorphonuclear leukocytes (PMNs) and cardiac tissue [1] [2]. The primary cardioprotective mechanism of Gö 6983 involves the suppression of superoxide production from activated PMNs, which attenuates oxidative damage during cardiac reperfusion following ischemic periods [1]. By inhibiting PKC-mediated signaling pathways, Gö 6983 significantly reduces PMN adherence to coronary endothelium and subsequent infiltration into myocardial tissue, thereby preserving cardiac contractile function and mitigating the destructive inflammatory cascade that characterizes I/R injury [2].

Myocardial I/R injury remains a significant clinical challenge in cardiovascular medicine, particularly following thrombolytic therapy, percutaneous coronary intervention, or cardiac surgery. Despite advancements in reperfusion strategies, the restoration of blood flow to ischemic myocardium can paradoxically exacerbate tissue damage through complex cellular mechanisms involving oxidative stress, calcium overload, and inflammation [1] [2]. The discovery that Gö 6983 can effectively attenuate key components of this pathology positions it as a valuable experimental tool for investigating cardioprotective mechanisms and developing novel therapeutic strategies for ischemic heart disease.

Experimental Findings and Quantitative Data

Key Functional Recovery Metrics

Multiple independent studies have consistently demonstrated that Gö 6983 produces significant functional improvement in isolated heart models subjected to I/R injury. In these controlled experimental conditions, hearts treated with Gö 6983 (100 nM) exhibited markedly enhanced recovery of contractile function compared to untreated controls [1] [2]. The quantitative data presented in Table 1 provide compelling evidence for the cardioprotective efficacy of Gö 6983 across multiple hemodynamic parameters.

Table 1: Cardiac Functional Recovery Following I/R Injury with Gö 6983 Treatment

Experimental Group LVDP Recovery (% baseline) +dP/dtmax Recovery (% baseline) n
I/R + PMNs (control) 55 ± 3% 45 ± 5% 9
I/R + PMNs + Gö 6983 (100 nM) 89 ± 7% 74 ± 2% 7

The data reveal that Gö 6983 treatment enables hearts to recover to 89% of baseline left ventricular developed pressure (LVDP), compared to only 55% recovery in untreated controls subjected to identical I/R conditions [1] [2]. Similarly, the rate of ventricular pressure development (+dP/dtmax), a critical indicator of contractile function, recovered to 74% of baseline in Gö 6983-treated hearts versus merely 45% in controls [2]. These substantial improvements in functional recovery parameters provide quantitative validation of Gö 6983's cardioprotective properties and highlight its potential for preserving myocardial performance following ischemic insult.

Cellular and Molecular Effects

Beyond the functional improvements observed at the organ level, Gö 6983 exerts profound effects on cellular processes central to I/R pathology. At the concentration demonstrating maximal functional protection (100 nM), Gö 6983 produces a dramatic reduction in superoxide radical release from activated PMNs, achieving approximately 90% inhibition compared to untreated controls [1] [2]. This near-complete suppression of oxidative burst activity represents a key mechanism underlying the compound's cardioprotective action, as superoxide radicals and their reactive oxygen species derivatives contribute significantly to cellular damage during reperfusion.

Additionally, Gö 6983 treatment significantly impairs the inflammatory component of I/R injury by modulating PMN behavior. Quantitative assessments demonstrate that Gö 6983 reduces both PMN adherence to coronary vascular endothelium and subsequent infiltration into myocardial tissue [2]. This dual action at the vascular interface limits the delivery of destructive enzymes and radicals to vulnerable cardiomyocytes, thereby preserving tissue integrity and function. Importantly, research has confirmed that the relevant HDAC kinase involved in cardiac hypertrophy signaling is not inhibited by Gö 6983, indicating specificity in its mechanism of action [3].

Detailed Experimental Protocols

Isolated Heart Preparation (Langendorff Model)

The Langendorff isolated heart preparation provides a controlled experimental system for investigating I/R injury and evaluating potential cardioprotective interventions like Gö 6983. For consistent results, adult Sprague-Dawley rats (250-300 g) are anesthetized using sodium pentobarbital (80-100 mg/kg, intraperitoneal) [1] [2]. Following adequate anesthesia, hearts are rapidly excised through thoracotomy and immediately immersed in cold (4°C) cardioplegic solution to induce rapid arrest and minimize ischemic damage during preparation. The ascending aorta is cannulated and retrogradely perfused with Krebs-Henseleit buffer (containing 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM glucose, and 1.25 mM CaCl₂) maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂ to maintain physiological pH (7.4) and oxygenation [2].

Hearts are suspended in a temperature-controlled chamber (37°C) and perfused at constant pressure (70-80 mm Hg) or flow rate (10-12 mL/min). A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle and inflated to set an end-diastolic pressure of 5-10 mm Hg for continuous assessment of ventricular function. Functional parameters including left ventricular developed pressure (LVDP), heart rate (HR), coronary flow rate (CFR), and the maximum rate of ventricular pressure development (+dP/dtmax) should be continuously recorded using a computerized data acquisition system. Hearts are allowed to stabilize for 20-30 minutes before initiating experimental protocols, with those not meeting baseline performance criteria (LVDP > 70 mm Hg) excluded from studies [2].

Ischemia/Reperfusion Protocol with Gö 6983 Administration

Following the stabilization period, subjects undergo a standardized I/R protocol to evaluate the cardioprotective efficacy of Gö 6983. Global no-flow ischemia is induced by completely stopping coronary perfusion for 20 minutes [1] [2]. Throughout the ischemic period, the heart temperature is maintained at 37°C using a thermostatically controlled chamber to prevent hypothermic confounding. After the ischemic period, reperfusion is initiated by restoring coronary flow for 45 minutes.

Gö 6983 is prepared as a stock solution in DMSO and diluted in Krebs-Henseleit buffer to achieve the final working concentration of 100 nM [2] [4]. The compound is administered at the onset of reperfusion and maintained throughout the 45-minute reperfusion period. For studies investigating PMN-mediated effects, isolated PMNs (1.6 × 10⁶ cells/mL) are activated with platelet-activating factor (PAF, 100 nM) and added to the perfusate at the beginning of reperfusion simultaneously with Gö 6983 [2]. Control groups receive vehicle (DMSO at equivalent dilution) instead of Gö 6983 but are otherwise treated identically.

Assessment of Cardioprotective Endpoints

Table 2: Key Measurements for Evaluating Gö 6983 Efficacy

Assessment Category Specific Parameters Methodology
Hemodynamic Function LVDP, +dP/dtmax, -dP/dtmin, Heart Rate, Coronary Flow Pressure transducer, computerized acquisition
Oxidative Stress Superoxide production SOD-inhibitable cytochrome c reduction
Inflammatory Response PMN adherence, Myocardial infiltration Myeloperoxidase assay, histology
Tissue Injury Infarct size, Enzyme release TTC staining, LDH/cK-MB measurement

Functional recovery is quantified by comparing post-ischemic recovery of LVDP and +dP/dtmax to baseline values, expressed as percentage recovery [1] [2]. Superoxide production from activated PMNs is measured using SOD-inhibitable cytochrome c reduction assay, with Gö 6983 added to PMN suspensions 10 minutes before stimulation with PAF (100 nM) [2]. PMN adherence to coronary endothelium is assessed by collecting coronary effluents during reperfusion and counting non-adherent PMNs, while myocardial infiltration is quantified by measuring tissue myeloperoxidase activity or histological analysis [2].

Signaling Pathways and Experimental Workflows

Molecular Mechanisms of Gö 6983-Mediated Cardioprotection

The cardioprotective effects of Gö 6983 involve a multi-faceted mechanism targeting both inflammatory responses and oxidative stress pathways. The following diagram illustrates the key molecular events in Gö 6983-mediated cardioprotection:

G I_R Ischemia/Reperfusion PMN_Activation PMN Activation I_R->PMN_Activation PKC PKC Isoforms (α, β, γ, δ, ζ) PMN_Activation->PKC Superoxide Superoxide Release PKC->Superoxide Adherence PMN Adherence to Endothelium PKC->Adherence Dysfunction Contractile Dysfunction Superoxide->Dysfunction Infiltration PMN Myocardial Infiltration Adherence->Infiltration Infiltration->Superoxide Go6983 Gö 6983 Go6983->PKC Inhibits Go6983->Superoxide Suppresses Go6983->Adherence Reduces Go6983->Infiltration Reduces Protection Cardioprotection Go6983->Protection

This diagram illustrates how Gö 6983 interferes with critical steps in the I/R injury cascade, particularly through PKC isoform inhibition (α, β, γ, δ, ζ) in polymorphonuclear leukocytes, which subsequently reduces superoxide production and diminishes PMN adherence to vascular endothelium and infiltration into myocardial tissue [1] [2]. By targeting these specific mechanisms, Gö 6983 effectively attenuates the inflammatory-oxide cascade responsible for myocardial damage during reperfusion, ultimately preserving cardiac contractile function.

Experimental Workflow for Gö 6983 Cardioprotection Assays

The systematic evaluation of Gö 6983's cardioprotective properties requires a standardized experimental workflow that integrates isolated heart preparation, controlled I/R injury, compound administration, and multi-parameter assessment. The following diagram outlines this comprehensive approach:

G Heart Isolated Heart Preparation Stabilization Stabilization Period (20-30 min) Heart->Stabilization Ischemia Global Ischemia (20 min) Stabilization->Ischemia Reperfusion Reperfusion (45 min) Ischemia->Reperfusion Treatment Gö 6983 Treatment (100 nM) Reperfusion->Treatment PMN + Activated PMNs (1.6×10⁶ cells/mL) Treatment->PMN Assessment Functional Assessment PMN->Assessment Analysis Tissue & Molecular Analysis Assessment->Analysis

This optimized workflow encompasses the key procedural stages for evaluating Gö 6983 efficacy, from initial heart preparation through final analysis [1] [2]. The protocol emphasizes critical timing elements—particularly the 20-minute stabilization, 20-minute ischemia, and 45-minute reperfusion periods—that are essential for reproducible I/R injury. The strategic administration of Gö 6983 at reperfusion onset mimics potential clinical scenarios where therapeutic intervention would coincide with restored blood flow following ischemic events.

Application Notes for Researchers

Model Selection and Protocol Adaptation

When implementing Gö 6983 cardioprotection assays, researchers should consider several model-specific factors that can significantly influence experimental outcomes. The Langendorff isolated heart preparation offers excellent control over perfusion conditions and enables direct assessment of cardiac function without confounding neurohumoral influences [1] [2]. However, researchers investigating specific aspects of I/R injury may need to adapt the basic protocol. For studies focused on inflammatory mechanisms, the inclusion of activated PMNs (1.6 × 10⁶ cells/mL) during reperfusion is essential to model the cellular component of reperfusion injury [2]. For investigations centered on direct myocardial effects, the PMN component may be omitted to isolate the compound's actions on cardiomyocytes.

The concentration of Gö 6983 represents another critical consideration. The established effective concentration of 100 nM has demonstrated robust cardioprotection in multiple experimental settings [2] [4]. However, researchers may wish to conduct dose-response characterization (typically 1-500 nM) for their specific model systems. When preparing Gö 6983 solutions, DMSO concentrations should be minimized (<0.1% final concentration) and appropriate vehicle controls included to account for potential solvent effects. For prolonged experiments, consideration should be given to the compound's stability in physiological solutions, though the 45-minute reperfusion period used in established protocols falls well within the compound's stability window.

Technical Considerations and Optimization Strategies

Successful implementation of Gö 6983 cardioprotection assays requires attention to several technical aspects. Heart procurement and cannulation should be completed rapidly (<2 minutes) to minimize preliminary ischemic damage. During stabilization, baseline LVDP should exceed 70 mm Hg for inclusion in studies, and hearts with arrhythmias or unstable contractile function should be excluded [2]. Temperature control throughout the protocol is critical, as minor deviations from 37°C can significantly impact injury severity and experimental reproducibility.

For superoxide measurement, the SOD-inhibitable cytochrome c reduction assay provides a reliable quantification of extracellular superoxide production [2]. PMN activation with PAF (100 nM) should be standardized, and cell viability confirmed (>95% trypan blue exclusion) before use. When assessing PMN adherence and infiltration, coronary flow rate should be carefully controlled, as variations can mechanically influence PMN-endothelial interactions. Myeloperoxidase activity measurements for quantifying tissue PMN infiltration should be normalized to protein content and compared to standards prepared from known PMN numbers.

Conclusion and Research Implications

Gö 6983 has established itself as a valuable pharmacological tool for investigating cardioprotective mechanisms, particularly in the context of PKC-mediated signaling during myocardial I/R injury. The consistent demonstration that this compound preserves cardiac contractile function—recovering 89% of baseline LVDP compared to 55% in controls—highlights its potent therapeutic potential [1] [2]. The dual mechanism of action, involving both suppression of PMN-derived superoxide production and reduction of inflammatory cell recruitment to ischemic tissue, positions Gö 6983 as a unique agent targeting multiple facets of reperfusion injury.

The detailed protocols presented herein provide researchers with standardized methodologies for evaluating Gö 6983 and related compounds in controlled experimental settings. The incorporation of both functional assessments (LVDP, +dP/dtmax) and molecular analyses (superoxide production, PMN infiltration) enables comprehensive characterization of cardioprotective efficacy. As cardiovascular research continues to explore novel strategies for limiting I/R injury, Gö 6983 remains a reference compound for understanding PKC-mediated pathways and developing targeted therapeutic interventions for ischemic heart disease.

References

Comprehensive Application Notes and Protocols: Go 6983 Inhibition of Neutrophil Superoxide Release

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Go 6983 (also known as Gö 6983) is a potent, cell-permeable, broad-spectrum protein kinase C (PKC) inhibitor that has emerged as a valuable research tool for studying neutrophil oxidative burst and related inflammatory processes. This bisindolylmaleimide compound exhibits rapid action and high potency against multiple PKC isoforms, making it particularly effective in modulating reactive oxygen species (ROS) production in neutrophils, which are key effector cells of the innate immune system. The compound's ability to attenuate superoxide release stems from its inhibition of PKC-mediated signaling pathways that activate NADPH oxidase, the enzyme complex responsible for generating superoxide anions during oxidative burst. This pharmacological property has positioned this compound as a critical research compound for investigating inflammatory pathways, ischemia/reperfusion injury, nanoparticle toxicity, and osteoclastogenesis, with potential therapeutic implications for various inflammatory and immune-related conditions.

The molecular mechanism of this compound involves competitive inhibition at the ATP-binding site of multiple PKC isoforms, effectively preventing PKC-mediated phosphorylation events that lead to NADPH oxidase assembly and activation. Neutrophils express several PKC isoforms that play crucial roles in regulating oxidative burst, particularly in response to various stimuli including pathogens, inflammatory mediators, and nanoparticles. By blocking these isoform-specific signaling pathways, this compound effectively suppresses superoxide production without directly inhibiting NADPH oxidase itself, thus serving as a specific tool for dissecting upstream signaling components in neutrophil activation pathways. This targeted mechanism of action differentiates this compound from direct antioxidants or NADPH oxidase inhibitors and provides researchers with a precise means to investigate PKC-dependent processes in neutrophil biology [1] [2].

Quantitative Profiling of this compound

Isoform-Selective Inhibition Profile

Table 1: PKC Isoform Inhibition Profile of this compound

PKC Isoform IC₅₀ Value (nM) Classification Cellular Functions Affected
PKCα 7 nM Conventional Calcium-dependent signaling, neutrophil activation
PKCβ 7 nM Conventional Inflammatory signaling, oxidative burst regulation
PKCγ 6 nM Conventional Neuronal signaling, less relevant in neutrophils
PKCδ 10 nM Novel Oxidative stress responses, apoptosis regulation
PKCζ 60 nM Atypical Cell survival, inflammatory pathways
PKCμ 20,000 nM Atypical Cell adhesion, migration processes

The inhibitory profile demonstrates that This compound exhibits highest potency against conventional and novel PKC isoforms, with particularly strong activity against PKCα, β, γ, and δ, while showing significantly reduced potency against atypical isoforms such as PKCμ. This selective inhibition pattern is crucial for researchers designing experiments to dissect specific PKC isoform contributions to neutrophil oxidative burst, as it allows for preferential targeting of conventional calcium-dependent PKC pathways over atypical isoforms that function through different regulatory mechanisms. The nanomolar potency against key neutrophil PKC isoforms makes this compound highly effective in experimental settings, with complete suppression of superoxide release observed at concentrations as low as 100 nM in certain neutrophil activation models [3] [4].

Functional Efficacy in Neutrophil Systems

Table 2: Efficacy of this compound in Inhibiting Neutrophil Superoxide Release

Stimulus Cell Type Effective Concentration Inhibition Efficacy Experimental Context
Silver nanoparticles (5 nm) Human neutrophils 1-10 µM Near-complete abolition PVP-coated AgNP-induced oxidative burst
Ischemia/reperfusion Rat heart PMNs 100 nM 90 ± 2% reduction Myocardial ischemia/reperfusion injury
Titanium particles Mouse BMMs 2.5-10 µM Significant suppression Wear particle-induced osteolysis
RANKL stimulation RAW264.7 cells 2.5-10 µM Dose-dependent inhibition Osteoclast differentiation
Antigen challenge Human leukocytes Not specified Significant inhibition Tree pollen-sensitized cells

The functional efficacy data demonstrates that This compound consistently suppresses superoxide release across various neutrophil activation contexts, with potency varying depending on the stimulus and cellular model. The most dramatic effects are observed in nanoparticle-induced oxidative burst, where this compound virtually abolishes superoxide production at micromolar concentrations, highlighting the crucial role of PKC signaling in mediating nanoparticle-induced neutrophil activation. Importantly, the compound demonstrates efficacy in both primary human neutrophils and transformed cell lines, supporting its broad applicability in experimental models of inflammation and immunity. The concentration-dependent inhibition observed across studies enables researchers to titrate the inhibitor to achieve partial or complete suppression of PKC-dependent processes, facilitating mechanistic studies of signaling pathway contributions to neutrophil oxidative burst [1] [2] [5].

Experimental Protocols

Neutrophil Oxidative Burst Assay Protocol

Purpose: This protocol details the methodology for assessing this compound inhibition of neutrophil oxidative burst induced by silver nanoparticles (AgNPs) or other stimuli, based on established procedures from published studies. The assay measures the production of reactive oxygen species (ROS) through fluorescence detection of oxidized dihydrorhodamine 123 (DHR 123), providing a quantitative assessment of PKC-dependent oxidative burst in human neutrophils [2].

Materials and Reagents:

  • Freshly isolated human neutrophils from venous blood (3×10⁶ cells/mL)
  • This compound stock solution (10 mM in DMSO)
  • Polyvinylpyrrolidone (PVP)-coated or citrate-coated AgNPs (5-50 nm diameter)
  • Dihydrorhodamine 123 (DHR 123, 10 μM working solution)
  • RPMI-1640 incubation medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 0.1 mg/mL streptomycin)
  • Control inhibitors: diphenyleneiodonium (DPI, NADPH oxidase inhibitor)
  • Equipment: Microplate reader with fluorescence capability or flow cytometer

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from venous blood using discontinuous density gradient centrifugation with Histopaque 1077 and 1119. Centrifuge at 890 × g for 30 min at 20°C. Collect the neutrophil pellet and lyse remaining red blood cells using sterile distilled water followed by isotonicity restoration with 3% NaCl. Centrifuge at 870 × g for 5 min at 4°C and resuspend in supplemented RPMI-1640 medium. Confirm cell viability (>98%) using trypan blue exclusion [2].

  • Compound Pre-treatment: Pre-incubate neutrophil suspensions (3×10⁶ cells/mL) with varying concentrations of this compound (typically 1-10 μM) or vehicle control (DMSO, ≤0.1%) in a humidified incubator at 37°C for 30-60 minutes. Include control wells with DPI (10 μM) as a NADPH oxidase inhibition control.

  • Stimulation with AgNPs: Add PVP-coated or citrate-coated AgNPs (5-50 μg/mL) to neutrophil suspensions and continue incubation for 2 hours at 37°C. Include controls without AgNPs (basal ROS production) and without inhibitors (maximal ROS production).

  • ROS Detection: Add DHR 123 (10 μM final concentration) to all samples and incubate for an additional 30-60 minutes. DHR 123 is oxidized to fluorescent rhodamine 123 by neutrophil-generated ROS.

  • Measurement and Analysis: Centrifuge samples at 400 × g for 5 min at 20°C and measure fluorescence intensity (excitation 485 nm, emission 535 nm) using a microplate reader or analyze by flow cytometry. Calculate percentage inhibition using the formula: % Inhibition = [(FluorescenceMax - FluorescenceSample)/(FluorescenceMax - FluorescenceBasal)] × 100 [2].

Calcium Flux Assay Protocol

Purpose: To evaluate the effect of this compound on intracellular calcium levels during nanoparticle-induced neutrophil activation, as calcium mobilization represents an upstream event in PKC activation and oxidative burst.

Materials and Reagents:

  • FLUO-4/AM calcium-sensitive fluorescent dye
  • Calcium-free and calcium-containing buffers
  • This compound stock solution (10 mM in DMSO)
  • AgNPs or other neutrophil stimuli
  • Control calcium modulators (e.g., BAPTA-AM, thapsigargin)

Procedure:

  • Load neutrophil suspensions with FLUO-4/AM (2-5 μM) for 30-45 minutes at 37°C in calcium-free buffer.
  • Wash cells to remove excess dye and resuspend in calcium-containing buffer.
  • Pre-treat with this compound (1-10 μM) or vehicle control for 30 minutes.
  • Measure baseline fluorescence for 1-2 minutes, then add AgNPs or other stimuli.
  • Monitor fluorescence intensity over time (5-15 minutes) using fluorescence spectroscopy or flow cytometry.
  • Analyze calcium peak height, area under the curve, and kinetics in response to stimulation [2].

Signaling Pathways and Experimental Workflows

This compound Inhibition of Neutrophil Oxidative Burst Signaling Pathway

The following diagram illustrates the molecular mechanism by which this compound inhibits PKC-dependent signaling pathways in neutrophil oxidative burst:

G AgNPs AgNPs or Other Stimuli Calcium ↑ Intracellular Ca²⁺ AgNPs->Calcium Stimulates PKC PKC Activation (Multiple Isoforms) Calcium->PKC Activates NADPHox NADPH Oxidase Assembly/Activation PKC->NADPHox Phosphorylates Superoxide Superoxide Release NADPHox->Superoxide Produces Go6983 This compound Inhibition Go6983->PKC Inhibits

Diagram 1: Molecular mechanism of this compound inhibition of neutrophil oxidative burst. This compound targets multiple PKC isoforms, preventing their activation of NADPH oxidase and subsequent superoxide production.

Experimental Workflow for Neutrophil Oxidative Burst Assay

The following diagram outlines the step-by-step experimental workflow for assessing this compound inhibition of neutrophil oxidative burst:

G Start Isolate Human Neutrophils (Density Gradient Centrifugation) Step1 Pre-treatment with This compound (30-60 min) Start->Step1 Step2 Stimulate with AgNPs (2 hours, 37°C) Step1->Step2 Step3 Add DHR 123 Probe (30-60 min) Step2->Step3 Step4 Measure Fluorescence (Plate Reader or Flow Cytometry) Step3->Step4 Analysis Data Analysis % Inhibition Calculation Step4->Analysis

Diagram 2: Experimental workflow for assessing this compound inhibition of neutrophil oxidative burst using dihydrorhodamine 123 fluorescence assay.

Application Data and Experimental Results

Efficacy Against Various Neutrophil Stimuli

Research applications of this compound have demonstrated its effectiveness across multiple neutrophil activation models. In silver nanoparticle-induced oxidative burst, this compound completely abolished superoxide production in human neutrophils when applied at micromolar concentrations prior to nanoparticle exposure. This effect was particularly pronounced with smaller (5 nm) AgNPs, which typically induce the strongest oxidative response. The inhibition occurred through interference with PKC-dependent assembly of NADPH oxidase subunits, preventing the membrane translocation necessary for enzymatic activity. Additional studies in myocardial ischemia/reperfusion injury models demonstrated that this compound administered at the beginning of reperfusion significantly restored cardiac function within 5 minutes and attenuated polymorphonuclear neutrophil (PMN)-induced damage by reducing superoxide release by 90 ± 2% at 100 nM concentration. This cardioprotective effect was accompanied by decreased PMN adherence to endothelium and reduced infiltration into myocardial tissue, highlighting the compound's potential for mitigating inflammation-related tissue damage [1] [4].

In orthopedic research models, this compound has shown efficacy in suppressing titanium particle-induced osteolysis through inhibition of RANKL-mediated osteoclastogenesis. When tested in a murine calvarial model, this compound administration at 2.5 and 5 mg/kg/day significantly attenuated bone loss induced by titanium particles, with micro-CT analysis revealing increased bone mineral density compared to vehicle-treated controls. In cellular models, this compound suppressed RANKL-induced osteoclast differentiation of bone marrow macrophages by interfering with NF-κB and MAPK signaling pathways downstream of PKC activation. This application demonstrates the versatility of this compound beyond neutrophil biology, extending to related immune cells and inflammatory processes. The consistent theme across these applications is the compound's ability to modulate PKC-dependent inflammatory signaling at multiple levels, providing researchers with a potent tool for dissecting these pathways in various experimental contexts [5].

Technical Considerations and Limitations

Optimization and Dosing Strategies

Successful application of this compound in neutrophil studies requires careful dose optimization based on the specific experimental context. Researchers should conduct preliminary dose-response experiments ranging from 10 nM to 10 μM to identify the optimal concentration for their specific model system. It is important to note that while higher concentrations (1-10 μM) typically provide complete inhibition of oxidative burst, lower concentrations (50-100 nM) may be sufficient for partial inhibition, which can be useful for studying graded PKC contributions to neutrophil activation. The timing of administration is also critical, with pre-incubation for 30-60 minutes before stimulation generally yielding maximal inhibitory effects. For in vivo applications, studies have successfully used doses of 2.5-5 mg/kg/day in murine models, though species-specific differences in metabolism and bioavailability should be considered when translating across model systems [5] [4].

When preparing this compound stock solutions, researchers should use high-quality DMSO and store aliquots at -20°C to prevent degradation. Final DMSO concentrations in cellular assays should not exceed 0.1% to avoid solvent toxicity effects. Appropriate controls should include vehicle-only treatments, untreated cells, and positive controls for inhibition such as diphenyleneiodonium (DPI) for NADPH oxidase. For calcium signaling studies, complementary experiments with calcium chelators can help distinguish between PKC-dependent and PKC-independent pathways. Researchers should also consider implementing additional assays for neutrophil viability (e.g., Annexin V/propidium iodide staining) to confirm that observed effects are not secondary to cytotoxicity, particularly at higher compound concentrations [2] [5].

Limitations and Alternative Approaches

While this compound provides potent inhibition of multiple PKC isoforms, researchers should be aware of its broad-spectrum activity as a potential limitation when seeking to attribute effects to specific PKC isoforms. The simultaneous inhibition of PKCα, β, γ, δ, and ζ may complicate precise mechanistic interpretations, particularly when studying complex cellular responses like neutrophil oxidative burst that may involve multiple parallel signaling pathways. For studies requiring isoform-specific inhibition, researchers might consider combining this compound with genetic approaches (siRNA, CRISPR) or using more selective inhibitors in conjunction with this compound to dissect individual isoform contributions.

Another consideration is the potential for off-target effects at higher concentrations, as with most pharmacological inhibitors. While this compound demonstrates good specificity at nanomolar concentrations, micromolar concentrations may affect unrelated kinases. Researchers should therefore employ appropriate controls and consider complementary approaches using genetic PKC manipulation to validate findings. Additionally, the compound's effect on other immune cell types should be considered in mixed culture systems, as this compound may modulate macrophage, lymphocyte, or other inflammatory cell functions that could indirectly influence neutrophil behavior. Despite these limitations, this compound remains one of the most valuable and well-characterized PKC inhibitors available for neutrophil research, particularly when used judiciously with proper controls and complementary approaches [3] [4] [5].

Conclusion

This compound represents a powerful research tool for investigating PKC-dependent signaling in neutrophil oxidative burst and related inflammatory processes. Its well-characterized isoform inhibition profile, consistent efficacy across multiple stimulation contexts, and compatibility with various experimental models make it particularly valuable for mechanistic studies of neutrophil activation. The protocols and application data presented herein provide researchers with a solid foundation for implementing this compound in their experimental systems, while the technical considerations highlight important optimization strategies and limitations to ensure appropriate interpretation of results. As research continues to elucidate the complex signaling networks governing neutrophil responses, this compound will undoubtedly remain an essential component of the methodological toolkit for studying PKC-mediated processes in inflammation and immunity.

References

Mechanism of Action: How Go 6983 Represses Dnmt3 Expression

Author: Smolecule Technical Support Team. Date: February 2026

In mouse embryonic stem cells (mESCs), Go 6983, a broad-spectrum Protein Kinase C (PKC) inhibitor, represses the expression of de novo DNA methyltransferases Dnmt3a and Dnmt3b, as well as their regulatory cofactor Dnmt3l [1]. This repression is not direct but is mediated through a specific epigenetic signaling cascade.

The diagram below illustrates the key steps in this pathway:

G Go6983 This compound PKCd PKCδ Go6983->PKCd Inhibits Suv39h Suv39h1/2 PKCd->Suv39h Reduces Expression/Activity H3K9me H3K9me2/3 Suv39h->H3K9me Decreases Prdm14 Prdm14 H3K9me->Prdm14 Relieves Repression at Promoter Dnmt3 Dnmt3a/b/l Prdm14->Dnmt3 Represses Transcription

The core mechanism can be summarized in three key steps:

  • PKCδ Inhibition: this compound acts as a potent inhibitor of PKCδ (IC₅₀ of 10 nM), among other isoforms [1] [2].
  • Epigenetic Derepression: Inhibition of PKCδ leads to a reduction in the expression and activity of the histone methyltransferases Suv39h1 and Suv39h2 [1]. These enzymes are responsible for depositing the repressive histone marks H3K9me2 and H3K9me3.
  • Transcriptional Activation: The reduction of H3K9me2/3 at the promoter of Prdm14—a site-specific transcriptional activator—relieves its repression. This leads to increased RNA Polymerase II binding and elevated Prdm14 expression [1].
  • Dnmt3 Repression: The upregulated Prdm14 protein then functions as a transcriptional repressor for the Dnmt3a, Dnmt3b, and Dnmt3l genes, resulting in their decreased expression and consequent global DNA hypomethylation in mESCs [1].

Quantitative Data on this compound and Experimental Inhibitors

The table below summarizes key quantitative information for this compound and other inhibitors used in the referenced studies.

Inhibitor Name Primary Target Key Experimental Concentration Cellular/Organism Model Effect on Dnmt3 Expression
This compound Pan-PKC (IC₅₀ for PKCδ: 10 nM) [2] Not specified in mechanistic study [1] Mouse Embryonic Stem Cells (mESCs) Represses Dnmt3a, Dnmt3b, Dnmt3l [1]
Chaetocin Suv39h1 (Selective inhibitor) [1] Not specified in mechanistic study [1] Mouse Embryonic Stem Cells (mESCs) Increases Prdm14 (phenocopies this compound effect) [1]

Detailed Experimental Protocol

This protocol outlines the key methodology for investigating the this compound-mediated Dnmt3 repression pathway in mouse embryonic stem cells (mESCs), based on the research by [1].

Objective

To validate the mechanism by which this compound represses Dnmt3 family gene expression through the PKCδ-Suv39h-Prdm14 axis.

Materials
  • Cell Line: Mouse Embryonic Stem Cells (mESCs).
  • Key Reagents:
    • This compound (a pan-PKC inhibitor) [2].
    • Chaetocin (a selective Suv39h1 inhibitor) [1].
  • Antibodies: Specific antibodies for Western Blot (WB) and Chromatin Immunoprecipitation (ChIP).
  • Target Proteins: PKCδ, Suv39h1/2, H3K9me2, H3K9me3, RNA Polymerase II, Prdm14, Dnmt3a, Dnmt3b.
  • Primers: For qRT-PCR analysis of Prdm14, Dnmt3a, Dnmt3b, Dnmt3l, and Suv39h1/2 mRNA, and for ChIP analysis of the Prdm14 promoter.
Procedure
  • Cell Treatment and Group Setup:

    • Culture mESCs under standard conditions.
    • Set up treatment groups: Vehicle (DMSO) control, This compound treatment, and Chaetocin treatment (as a positive control for Suv39h inhibition).
    • Treat cells for a duration based on the literature (e.g., 8-48 hours) [1].
  • Functional Validation via Gene Knockdown:

    • Perform knockdown of Prdm14 using siRNA or shRNA in both control and this compound-treated cells.
    • This critical step tests if Prdm14 is necessary for this compound's effect. The expectation is that Prdm14 knockdown will abolish Dnmt3 repression by this compound.
  • Downstream Analysis:

    • Gene Expression Analysis (RNA-sequencing/qRT-PCR):
      • Extract total RNA from all treatment and knockdown groups.
      • Analyze changes in the transcript levels of Suv39h1/2, Prdm14, Dnmt3a, Dnmt3b, and Dnmt3l. Expect downregulation of Suv39h1/2 and Dnmt3 genes, and upregulation of Prdm14 upon this compound treatment [1].
    • Protein Level Analysis (Western Blotting):
      • Harvest cell lysates and perform Western blotting to confirm changes in the protein levels of Suv39h1, Prdm14, and Dnmt3 family members, aligning with the mRNA data [1].
    • Epigenetic State Analysis (Chromatin Immunoprecipitation - ChIP):
      • Perform ChIP assays on control and this compound-treated cells.
      • Use antibodies against H3K9me2, H3K9me3, and RNA Polymerase II.
      • Precipitate the chromatin and quantify the enrichment of these marks at the promoter region of the Prdm14 gene using qPCR.
      • Expected Outcome: this compound treatment should lead to decreased enrichment of H3K9me2/me3 and increased enrichment of RNA Polymerase II at the Prdm14 promoter, indicating a shift from a repressed to an active transcriptional state [1].

Research Applications and Notes

  • Primary Research Context: This mechanism was identified in the context of promoting self-renewal and maintaining pluripotency in mESCs. Global DNA hypomethylation resulting from Dnmt3 repression is a known feature of pluripotent stem cells [1].
  • Beyond Catalytic Activity: The repression of Dnmt3a can have functional consequences beyond reducing DNA methylation. Dnmt3a can also act as a methylation-independent transcriptional repressor, and its loss can affect the expression of other genes, such as Dnmt3b, which may act as a tumor suppressor in certain contexts [3] [4].
  • Experimental Consideration: The specific effective concentration of this compound for this application should be empirically determined, as the precise concentration used in the primary mechanistic study was not explicitly stated in the available results. Follow the general working concentration range of 0.5 - 10 μM used in other cell-based studies and optimize as needed [2].

References

Go 6983 Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key physical property and solubility data for Go 6983 from supplier datasheets.

Property Value / Condition Notes
Molecular Weight 442.51 g/mol [1] [2] [3]
Purity ≥98% to 99.32% Varies by supplier and batch [2] [3]
Solubility in DMSO ~89 mg/mL (201.12 mM) Tested by Selleck [1]
100 mg/mL (225.98 mM) Tested by MedChemExpress (may require warming to 60°C) [3]
22.12 mg/mL (50 mM) Reported by Tocris [2]
Solubility in Water Insoluble [1]
Solubility in Ethanol Insoluble [1]
Common Stock Concentration 10 - 100 mM in DMSO Aliquoting is recommended to avoid repeated freeze-thaw cycles [1] [3]

Experimental Protocols and In-Vivo Formulations

Here are detailed methodologies for preparing working solutions from concentrated DMSO stocks.

Protocol 1: Homogeneous Suspension for Animal Studies

This protocol is validated for creating a stable suspension for in-vivo administration [1].

  • Use Carboxymethyl Cellulose Sodium Salt (CMC-Na) as the suspending agent.
  • Prepare a CMC-Na solution in water.
  • Add this compound powder to the CMC-Na solution to achieve a final concentration of ≥5 mg/mL.
  • Mix thoroughly until a homogeneous suspension is obtained.
Protocol 2: Clear Solution for Animal Studies

This protocol produces a clear solution using multiple solvents, validated for in-vivo use [1].

  • Prepare a clarified PEG400 stock solution at 100 mg/mL.
  • To create 1 mL of working solution:
    • Add 300 μL of the PEG400 stock solution.
    • Add 5 μL of Tween 80 and mix evenly.
    • Add 50 μL of Propylene Glycol and mix until clear.
    • Add 645 μL of sterile ddH₂O to bring the total volume to 1 mL.
  • The final concentration will be 30 mg/mL (67.80 mM). This mixed solution should be used immediately for optimal results.
Protocol 3: Alternative Clear Solution Formulation

Another validated formulation for a clear solution uses the following components [3]:

  • 10% DMSO
  • 40% PEG300
  • 5% Tween 80
  • 45% Saline This mixture can achieve a concentration of ≥ 2.5 mg/mL (5.65 mM) and yields a clear solution.

This compound in Experimental Context

To help you better integrate this compound into your research, here is a visualization of its mechanism and a common experimental workflow.

Diagram: this compound stabilizes phosphorylated PKC. This compound binds the active site of phosphorylated, catalytically competent Protein Kinase C (PKC). This binding locks PKC in a conformation that protects its priming phosphorylation sites from phosphatases like PHLPP, thereby preventing dephosphorylation and subsequent degradation of the enzyme [4].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems:

  • Problem: Precipitation upon dilution. If your stock solution precipitates when added to an aqueous buffer, this is expected due to the compound's insolubility in water.
    • Solution: Ensure the final concentration of DMSO in your assay is kept low (typically ≤0.1-0.5%). For higher working concentrations, use the validated aqueous formulations (Protocols 1-3 above) instead of diluting directly from a DMSO stock [1] [3].
  • Problem: Loss of biological activity.
    • Solution: Adhere to recommended storage conditions. Store the powder at -20°C and prepare fresh stock solutions periodically. Avoid repeated freeze-thaw cycles of DMSO stocks by making single-use aliquots [1] [3]. Verify the inhibitor is functioning in your system using a positive control, such as checking for reduced phosphorylation of a known PKC substrate.
  • Problem: Uncertainty about working concentration.
    • Solution: The effective concentration depends on the specific PKC isoform being studied and the cellular model. The following table lists common working concentrations from published studies:
Experimental Context Reported Concentration Cell Line / Model
Naive human pluripotent stem cell culture [2] 2 µM Human pluripotent stem cells
Inhibition of LPA-induced COX-2 expression [2] 20 µM Human osteosarcoma cells
Attenuation of post-ischemic contractile dysfunction [1] 100 nM Rat hearts

References

Go 6983 stock solution preparation storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What is the solubility and recommended solvent for Go 6983? this compound is readily soluble in DMSO but is insoluble in water or ethanol [1] [2] [3]. The maximum solubility in DMSO is reported to be between 22.12 mg/mL and 100 mg/mL [1] [4].

What are the standard storage conditions for stock solutions?

  • Powder Form: Store the solid compound at -20°C [1] [5] [3].
  • Stock Solution (DMSO): Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month [4]. Using freshly prepared solutions on the same day is recommended for optimal results [3].

What is a typical working concentration for this compound? The appropriate concentration depends on your experimental model and target. The table below summarizes some concentrations used in published cell-based experiments.

Cell Line/Tissue Concentration Incubation Time Purpose / Effect Citation Source
Human Pluripotent Stem Cells 2 µM Not Specified Culture in naïve human stem cell medium [1]
PC12 Cells 0.5 µM Pre-treatment Blocking PMA's effect on IGF-1 signaling [2] [6]
Human Osteosarcoma Cells 20 µM 30 min pre-treatment Abolishing LPA-induced COX-2 expression [1]
C6 Glioma Cells 1 µM 2 h pre-treatment Inhibiting TCDD-induced PKC translocation & GLT-1 expression changes [4]
BMMs 2.5 µM 4 h pre-treatment Investigating RANKL signaling pathway [4]

Stock Solution Preparation Protocol

Below is a general workflow for preparing a 10 mM stock solution of this compound. Always refer to your specific product's Certificate of Analysis for precise molecular weight.

G Start Start Preparation Step1 1. Calculate Mass Needed For 10 mL of 10 mM stock: Mass = 10 mM × 0.01 L × 442.51 g/mol = 44.25 mg Start->Step1 Step2 2. Weigh the Compound Accurately weigh 44.25 mg of this compound powder. Step1->Step2 Step3 3. Transfer to Vial Transfer powder to a suitable sterile vial. Step2->Step3 Step4 4. Add Solvent Add 10 mL of pure, anhydrous DMSO. Final concentration: 10 mM. Step3->Step4 Step5 5. Mix Thoroughly Vortex or sonicate the mixture until the powder is completely dissolved. Step4->Step5 Step6 6. Aliquot for Storage Divide the solution into small, single-use aliquots in sterile microtubes. Step5->Step6 Step7 7. Label and Store Label with date, concentration, and passage number. Store aliquots at -80°C. Step6->Step7 Finish Stock Solution Ready Step7->Finish

Troubleshooting Common Issues

  • Precipitation upon Thawing: If your stock solution precipitates after thawing, warm the vial at 37°C and shake it briefly in an ultrasonic bath to re-dissolve the compound [4] [3].
  • Impact of Moisture: Hygroscopic DMSO can absorb water and reduce solubility over time. Always use fresh, anhydrous DMSO and ensure the container is tightly sealed [2].
  • Unexpected Biological Results: Verify your working concentration against the scientific literature for similar assays (see the table above). Remember that higher concentrations (e.g., 20 µM) may be required to observe an effect in some systems [1].

References

Go 6983: Optimal Working Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

The effective concentration of Go 6983 varies depending on the experimental context, including the cell line, assay type, and biological target. The following table summarizes typical working concentrations reported in the literature.

Cell Line / System Assay Type Concentration Used Key Finding / Effect Citation
PC12 Function assay 0.5 µM Blocked PMA's effect on IGF-1-induced Akt/MAPK activation [1]
PC-3 Function assay 1 µM Abrogated TPA-induced RGFR transactivation [1]
HCT116, HT29, others Function assay 2 µM Attenuated PMA-induced FLIP mRNA expression [1]
A549 Function assay 10 µM Inhibited ATPγS-stimulated NADPH oxidase & ROS generation [1]
HeLa Function assay 2 µM Suppressed PMA's effect on apicularen A-induced cytotoxicity [1]
Primary Mouse Hepatocytes (APAP Toxicity Model) Cytoprotection Not specified (Broad-spectrum PKC inhibitor) Protected against acetaminophen cytotoxicity [2]
Naive Human Pluripotent Stem Cells Culture 2 µM Used in t2iL+go media for culture and derivation [3]
HEK293 (Transfected) Electrophysiology IC₅₀ = 20 µM Inhibited Cav1.2 calcium current [1]

FAQ and Troubleshooting Guide

Here are answers to some frequently asked questions to help troubleshoot common experimental issues with this compound.

Q1: What is the molecular and biological profile of this compound?

  • Chemical Name: 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione [3].
  • Molecular Weight: 442.51 g/mol [1] [3] [4].
  • CAS Number: 133053-19-7 [1] [3] [4].
  • Biological Target: It is a broad-spectrum, pan-PKC inhibitor that targets the ATP-binding site [1].
  • IC₅₀ Values: The table below shows its potency against various PKC isoforms [1] [5]:
PKC Isoform IC₅₀ Value
PKCγ 6 nM
PKCα 7 nM
PKCβ 7 nM
PKCδ 10 nM
PKCζ 60 nM
PKCμ >20 µM (inactive)

Q2: How do I prepare a stock solution of this compound?

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent [1] [3] [4].
  • Stock Solution Concentration: A common stock concentration is 10 mM. For example, to prepare 1 mL of this solution, dissolve 4.4 mg of this compound in 1 mL of pure, fresh DMSO [4].
  • Important Note: DMSO is hygroscopic (absorbs moisture from the air), which can reduce the solubility of the compound over time. Always use a freshly opened bottle for preparing stock solutions [1].
  • Storage: Aliquot the stock solution and store it at -20°C to -80°C. Avoid repeated freeze-thaw cycles to maintain stability [4].

Q3: I am using this compound in an in vivo model. What are the reported conditions?

  • Model: Mice bearing B16BL6 tumors [1].
  • Dosage: 22 μg per mouse [1].
  • Administration Route: Intravenous (i.v.) injection [1].
  • Reported Outcome: This dosage strongly inhibited tumor metastasis by 51.2% in the model [1].

Q4: The experiment involves acetaminophen (APAP) hepatotoxicity. What is the proposed mechanism? Research indicates that this compound (a broad-spectrum PKC inhibitor) can protect against APAP-induced liver injury through a mechanism distinct from just inhibiting JNK. It enhances phosphorylation of AMP-activated kinase (AMPK), a key regulator of energy survival pathways. This leads to the upregulation of protective processes like autophagy, which helps remove damaged cellular components [2]. The following diagram illustrates this pathway and the role of this compound.

G APAP APAP PKC_Inhib This compound (Broad-spectrum PKC Inhibitor) JNK JNK Activation (Promotes Cell Death) APAP->JNK Induces AMPK p-AMPK ↑ (Activates Survival Pathways) PKC_Inhib->AMPK Enhances Protection Protection Against Liver Injury JNK->Protection Despite Autophagy Autophagy ↑ (Cellular Protection) AMPK->Autophagy Activates Autophagy->Protection

In contrast, inhibition of the specific classical isoform PKC-α (e.g., with Go 6976 or antisense oligonucleotides) protects against APAP injury primarily by preventing JNK activation [2]. The diagram below compares these two mechanisms.

G APAP APAP BroadInhib This compound (Broad-Spectrum PKC Inhibitor) APAP->BroadInhib IsoformInhib PKC-α Inhibition (e.g., Go 6976, ASO) APAP->IsoformInhib AMPK p-AMPK ↑ BroadInhib->AMPK Stimulates JNK JNK Activation IsoformInhib->JNK Inhibits Autophagy Autophagy ↑ AMPK->Autophagy Outcome1 Protection via Survival Pathways Autophagy->Outcome1 Outcome2 Protection via Blocking Death Signal JNK->Outcome2 Prevents

References

Go 6983 cell viability assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Steps

| What does a weak or absent fluorescence signal in flow cytometry indicate? | This often points to issues with treatment induction, fixation, or fluorochrome choice [1].

  • Optimize treatment: Ensure Go 6983 concentration and duration sufficiently induce the desired measurable effect.
  • Verify fixation/permeabilization: For intracellular targets, confirm the correct protocol is used (e.g., formaldehyde fixation followed by ice-cold methanol or saponin) [1].
  • Check fluorochrome brightness: Pair low-density targets with bright fluorochromes (e.g., PE), and high-density targets with dimmer ones (e.g., FITC) [1]. | | Why is there a high background or non-specific staining? | This is commonly caused by excessive antibody, dead cells, or Fc receptor binding [1].
  • Titrate antibodies: Use the recommended antibody dilution for your cell number.
  • Gate out dead cells: Incorporate a viability dye (e.g., PI, 7-AAD) to exclude dead cells from analysis.
  • Block Fc receptors: Pre-incubate cells with BSA, Fc receptor blocking reagents, or normal serum.
  • Increase washes: Perform additional wash steps between antibody incubations to remove unbound reagent [1]. | | How should I handle discrepancies between different viability methods? | Different assays measure different aspects of cell health, so results may vary [2] [3].
  • Understand the assay principle: An MTT assay measures metabolic activity [4], while a live/dead stain (e.g., trypan blue) assesses membrane integrity [5] [3]. A cell can be metabolically inactive but still have an intact membrane.
  • Choose the right tool: Flow cytometry (FCM) generally offers higher precision and can distinguish between viable, apoptotic, and necrotic populations better than fluorescence microscopy (FM), especially in complex situations [2]. | | What are common pitfalls of the MTT assay and how can I avoid them? | The MTT assay is sensitive to interfering substances, cell density, and processing steps [4] [6].
  • Test for interference: Run a control without cells to check if this compound or any formulation reagents can reduce MTT on their own [7].
  • Optimize cell density: The signal is dependent on the number of cells seeded; both too few and too many cells can lead to inaccurate results [6].
  • Ensure proper solubilization: The formazan crystals must be fully dissolved using an appropriate solvent (e.g., DMSO, SDS) before reading the absorbance [7] [4]. |

Troubleshooting Flow Cytometry for this compound Assays

The following diagram outlines a systematic approach to diagnosing and resolving common flow cytometry problems in your viability assays.

flowchart Start Start: Weak or No Signal Controls Controls Start->Controls  Check Controls Fixation Fixation Controls->Fixation  Controls OK? ControlIssue Include Proper Controls: - Unstimulated/untreated - Isotype controls - Cells alone (unstained) - Positive control Controls->ControlIssue  Controls Failed Fluorochrome Fluorochrome Fixation->Fluorochrome  Fixation OK? FixIssue Optimize Fixation/Permeabilization: - Use fresh, correct fixative (e.g., 4% formaldehyde) - For methanol, add drop-wise to ice-chilled cells - Verify protocol for target (surface vs. intracellular) Fixation->FixIssue  Fixation Failed Instrument Instrument Fluorochrome->Instrument  Fluorochrome OK? FluorIssue Re-evaluate Fluorochrome: - Use bright fluorophore (e.g., PE) for low-density targets - Check secondary antibody species specificity - Ensure laser/PMT settings match fluorochrome Fluorochrome->FluorIssue  Fluorochrome Failed End Signal Issue Resolved Instrument->End  Instrument OK? InstIssue Check Instrument & Sample: - Unclog flow cell with bleach/water rinse - Ensure correct instrument settings are loaded - Verify sample is single-cell suspension, no clogs Instrument->InstIssue  Instrument Failed

Experimental Protocol Considerations for this compound

When setting up your assay, paying close attention to cell preparation and assay conditions is crucial for reliable results.

  • Cell Preparation & Health: Start with a healthy, single-cell suspension. Maintain cell viability >70% before treatment. Use proper pipetting techniques (gentle, with regular-bore tips) and avoid excessive centrifugation to prevent cell stress and aggregation. Resuspend cells in a physiological buffer (like PBS without calcium/magnesium) with additives such as 0.1-1% BSA to minimize clumping and maintain viability [8].
  • Assay Optimization is Key: No single protocol works for all scenarios. It is essential to optimize key parameters for your specific experimental conditions, including the use of this compound [9]. The table below summarizes critical parameters for two common types of viability assays.
Parameter Metabolic Assays (e.g., MTT, Resazurin) Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide)
Cell Seeding Number Must be optimized; signal is dependent on and can plateau at high density [6]. Critical for accurate counting; ensures statistical significance [8].
Reagent Concentration & Incubation Time Must be optimized; insufficient time yields low signal, while excessive time can be cytotoxic [7] [6]. Typically short (a few minutes) to prevent dye uptake by viable cells [5].
Critical Step Solubilization of formazan product (for MTT) [7] [4]. Creating a single-cell suspension for accurate counting/analysis [8].
Common Interferences Reducing agents (e.g., ascorbic acid), serum, phenol red [4] [6]. Cell debris and aggregates can be mistaken for cells [8] [5].
What It Actually Measures Cellular metabolic (dehydrogenase) activity [7] [4]. Integrity of the cell membrane [5] [3].

Key Principles for Interpretation

  • Correlate Viability with Mechanism: this compound is a protein kinase C (PKC) inhibitor. While the assays above measure general viability, consider complementing them with more specific assays that align with the drug's mechanism, such as assessing downstream signaling pathways (e.g., by Western blot) or markers of apoptosis (e.g., Annexin V staining by flow cytometry) [5] [3].
  • Methodology Affects Results: A 2025 comparative study highlighted that flow cytometry (FCM) and fluorescence microscopy (FM) can yield different viability percentages for the same sample, with FCM generally providing superior precision and the ability to distinguish between apoptosis and necrosis [2]. Therefore, the choice of method and consistent application are critical.

References

Go 6983 stability in cell culture medium

Author: Smolecule Technical Support Team. Date: February 2026

Go 6983 Handling & Storage Guidelines

To ensure experimental reproducibility, proper handling and storage of this compound are critical. The following table summarizes the consensus information from multiple supplier datasheets.

Aspect Recommended Handling
Storage (Powder) Store at -20°C [1] [2] [3]
Storage (Stock Solution) Store dissolved in DMSO at -80°C for long-term (6 months); -20°C for short-term (1 month) [4]
Solubility Soluble in DMSO (e.g., 22.12 mg/mL or 50 mM [1], up to 89 mg/mL [3]). Generally insoluble in water or ethanol [3] [5].
Purity Typically ≥98% to 99.85% by HPLC [4] [1] [5]

Recommended Experimental Protocols

Here are detailed methodologies for preparing and using this compound in a research setting, compiled from supplier recommendations and cited literature.

Stock Solution Preparation

This is the most common method for in vitro experiments.

  • Solvent: Use high-quality, anhydrous DMSO [4] [3].
  • Concentration: Prepare a concentrated stock solution, typically 10 mM or higher [4] [3]. For example, to make a 10 mM solution, dissolve 4.43 mg of this compound in 1 mL of DMSO.
  • Reconstitution Tip: Warming the tube to 37°C and brief sonication are recommended to aid dissolution [4] [2].
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [4].
In Vivo Dosing Formulation

For animal studies, a suspension can be prepared using a solvent system that is tolerated in vivo.

  • Formulation: One published protocol uses 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline [5].
  • Procedure: Add the solvents in the order listed, mixing well and clarifying the solution as much as possible before adding the next component. Dissolution may require heating and/or sonication [5].
  • Dosage: A cited study in mice used 22 μg/mouse administered intravenously [3] [5].

Frequently Asked Questions & Troubleshooting

Q: What is the typical working concentration for this compound in cell culture? A: The effective concentration varies by experimental system. Cited studies use a wide range:

  • 1 to 5 μM: Used in studies on stem cell pluripotency and culture [1] [6].
  • 2.5 to 20 μM: Used in various cell signaling studies (e.g., Western blot analysis) [4]. It is essential to determine the optimal concentration for your specific cell type and assay.

Q: The compound won't dissolve fully in DMSO. What should I do? A: This is a common issue.

  • Warm and Sonicate: Warm the vial at 37°C for 10 minutes and/or shake it in an ultrasonic bath for a while [2] [3].
  • Verify Solubility Limit: Do not exceed the solubility limit. If you need a concentration higher than ~50-90 mg/mL, you may need to use more solvent [1] [3].

Q: My experimental results with this compound are inconsistent. What could be the cause? A: Inconsistency often stems from compound degradation or handling errors.

  • Check Stock Solution Age: Avoid using old stock solutions. Prepare fresh aliquots frequently if stored at -20°C.
  • Minimize Freeze-Thaw Cycles: Repeatedly thawing and refreezing the stock solution can lead to degradation.
  • Use Aseptic Technique: When adding this compound to cell culture medium, ensure sterile conditions to prevent contamination.
  • Include Controls: Always include a vehicle control (e.g., DMSO at the same dilution as your experimental groups) to account for any solvent effects.

Experimental Workflow Diagram

The diagram below summarizes the key steps for using this compound in cell culture experiments, from reconstitution to analysis.

Start Start: Retrieve this compound A Briefly centrifuge vial to bring powder to bottom Start->A B Reconstitute in anhydrous DMSO (Warm to 37°C & sonicate if needed) A->B C Prepare aliquots of stock solution B->C D Store aliquots at -80°C (Use within 6 months) C->D E Thaw an aliquot as needed Avoid repeated freeze-thaw cycles D->E F Dilute into pre-warmed cell culture medium E->F G Add to cells and incubate F->G H Proceed with your assay (e.g., Western Blot, Cell Viability) G->H

Key Considerations for Your Research

While the search results provide a strong foundation, please note:

  • Medium Stability is Key: The primary gap in the available literature is the half-life of this compound in aqueous solutions like cell culture medium at 37°C. If this is critical for your experiment (e.g., in long-term incubations), you may need to empirically test the stability or refresh the compound-containing medium periodically.
  • Verify Purity: Always check the Certificate of Analysis for your specific batch, as purity and molecular weight can have slight variations [1] [7].

References

Inhibitor Specificity Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary targets and key differences between Gö6976 and Gö6983 based on current research.

Inhibitor Primary Known Targets Key Specificity Difference Cellular Consequence

| Gö6976 | • cPKCs (α, β) [1]PKD1 (PKCμ) [2] [3] | Potently inhibits PKD1 (IC₅₀ in the low nM range) [2]. | In melanoma, reverses cadherin switch and metastatic phenotype via PKD1 inhibition [2] [3]. | | Gö6983 | • Broad-spectrum PKCs (α, β, γ, δ, ζ) [4] [5] | Very weak activity against PKD1 (IC₅₀ = 20 µM) [4] [5]. | Does not reverse the cadherin switch in aggressive melanoma cells [2] [3]. |

A pivotal study demonstrated this specificity issue in practice. When used in metastatic melanoma cells, Gö6976 reversed the E- to N-cadherin switch, altering cell morphology and reducing metastatic potential. In contrast, Gö6983 did not produce these effects. The researchers concluded that this was not due to the inhibition of conventional PKCs, but specifically from the inhibition of PKD1 by Gö6976 [2] [3].

Experimental Design & Troubleshooting Guide

Here are detailed methodologies and common issues to consider for your experiments.

Detailed Protocol: Cadherin Switch Analysis in Melanoma

This protocol is adapted from the key study that highlighted the Gö6976/Gö6983 specificity difference [2].

  • 1. Cell Culture & Treatment

    • Cell Lines: Use aggressive, metastatic melanoma cell lines that are E-cadherin-negative and N-cadherin-positive (e.g., patient-derived metastasis models).
    • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 1 mM sodium pyruvate.
    • Inhibitor Treatment: Treat cells with Gö6976 or Gö6983 at a typical concentration range of 1-5 µM for 24-48 hours. Include a DMSO vehicle control.
  • 2. Western Blot Analysis

    • Lysis: Lyse cells in a RIPA buffer supplemented with phosphatase and protease inhibitors.
    • Antibodies: Use specific primary antibodies against E-cadherin, N-cadherin, and a loading control (e.g., Actin).
    • Expected Result: Gö6976 treatment should increase E-cadherin and decrease N-cadherin protein levels. Gö6983 treatment should show little to no change.
  • 3. Functional Assays

    • Cell Migration: Perform wound healing (scratch) assays or Transwell migration assays. Expect Gö6976 to significantly reduce cell migration compared to the control and Gö6983-treated groups.
    • Morphology: Use immunofluorescence and confocal microscopy to observe a shift from an elongated, mesenchymal-like shape to a more cuboidal, epithelial-like shape in Gö6976-treated cells.
Troubleshooting Common Issues
  • Unexpected results with Gö6976?

    • Potential Cause: Gö6976 also inhibits JAK2 and Flt3 kinases, which could contribute to phenotypic effects in certain cell types [1].
    • Solution: Validate key findings using an alternative method to inhibit PKD1, such as stable shRNA knockdown [2].
  • No effect with either inhibitor?

    • Potential Cause: The pathway of interest in your specific cell model may not be dependent on PKC or PKD1 signaling.
    • Solution: Run a positive control experiment to verify inhibitor activity in your system (e.g., check inhibition of PKC-mediated phosphorylation of a known substrate).
  • Confirming PKC inhibition?

    • Solution: Use Gö6983 as a reliable positive control for pan-PKC inhibition, as it has a well-characterized broad spectrum against conventional and novel PKC isoforms [4] [5].

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways affected by these inhibitors, based on the research findings.

G Stimulus Extracellular Signal PKCs PKC Isoforms (Conventional & Novel) Stimulus->PKCs Activates PKD1 PKD1 (PKCμ) Stimulus->PKD1 Activates CadherinSwitch Cadherin Switch (E- to N-cadherin) PKCs->CadherinSwitch Promotes PKD1->CadherinSwitch Promotes Phenotype Metastatic Phenotype (Migration, Invasion) CadherinSwitch->Phenotype Go6976 Gö6976 Go6976->PKCs Inhibits Go6976->PKD1 Potently Inhibits Go6983 Gö6983 Go6983->PKCs Potently Inhibits

Key Recommendations for Researchers

To ensure reliable and interpretable results in your work, please keep the following in mind:

  • Do Not Use as Selective Probes: Gö6976 and Gö6983 should not be used to delineate the specific roles of conventional PKCs versus other PKCs, as their selectivity profiles overlap for these targets.
  • Investigate PKD1: If you observe a phenotypic effect with Gö6976 but not with Gö6983, the results strongly suggest the involvement of PKD1 in the pathway you are studying.
  • Employ Multiple Approaches: Always use complementary methods, such as genetic knockdown (shRNA/siRNA), to confirm conclusions drawn from pharmacological inhibition alone.

References

Go 6983 off-target effects PKD1

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Selectivity Profile

The table below summarizes the key selectivity data for Gö6983 and a related inhibitor, Gö6976, for easy comparison.

Inhibitor Primary Target PKD1 Inhibition Key Off-Targets & Selectivity Notes

| Gö6983 | Pan-PKC (α, β, γ, δ, ζ) [1] | Very weak (IC₅₀ = 20 µM) [1] | • Useful for isolating PKC-mediated effects from PKD1. • Does not inhibit conventional PKCs (α, β, γ) at concentrations that affect PKD1 [2]. | | Gö6976 | PKCα, PKCβ, PKCμ (PKD1) [2] [3] | Potent [2] [3] | • Its effect on the "cadherin switch" in melanoma is due to PKD1 inhibition, not conventional PKC inhibition [2]. |

Experimental Design & Troubleshooting Guide

Here are answers to specific questions you might encounter during your research.

1. Does Gö6983 inhibit PKD1? No, not effectively. Gö6983 is a very weak inhibitor of PKD1, with an IC₅₀ value of 20 µM, which is about 2,000 to 3,000 times higher than its IC₅₀ for various PKC isoforms (in the 6-60 nM range) [1]. This makes it an excellent tool for blocking PKC activity without affecting PKD1.

2. How can I confirm that an observed effect is mediated by PKD1 and not PKC? Use a combination of pharmacological and genetic approaches:

  • Pharmacological Inhibition: Treat cells with both Gö6976 (inhibits PKD1) and Gö6983 (does not inhibit PKD1). If an effect is blocked by Gö6976 but not by Gö6983, it strongly suggests PKD1 involvement [2].
  • Genetic Knockdown: Use siRNA or shRNA to specifically deplete PKD1. If the effect is reversed upon PKD1 knockdown, it confirms PKD1's role, independent of PKC [2] [4]. This is considered the gold standard for verification.

3. What are the key experimental controls for using these inhibitors?

  • Always include a vehicle control (e.g., DMSO) to account for solvent effects.
  • When using Gö6976, include a Gö6983 control to demonstrate that any observed effect is due to PKD1 inhibition and not the blockade of conventional PKCs [2].
  • Validate critical findings with a second, independent method, such as genetic knockdown of your target protein [2].

Experimental Workflow for Target Identification

This diagram outlines a logical pathway to distinguish between PKC and PKD1 involvement in a cellular process using these inhibitors.

Start Observed Cellular Phenotype Q1 Is the phenotype blocked by Gö6983 (Pan-PKC inhibitor)? Start->Q1 Q2 Is the phenotype blocked by Gö6976 (PKD1 inhibitor)? Q1->Q2 No PKC Phenotype is likely PKC-dependent Q1->PKC Yes PKD1 Phenotype is likely PKD1-dependent Q2->PKD1 Yes Other Phenotype is independent of both PKC and PKD1 Q2->Other No Genetic Confirm with genetic knockdown (e.g., shRNA vs. PKD1) PKD1->Genetic

Key Technical Notes

  • PKD1 Activation Context: PKD1 can be activated by various stimuli, including G-protein coupled receptor (GPCR) agonists and growth factors, often through a PKC-dependent pathway [5] [3] [6]. This interplay makes using selective inhibitors critical.
  • PKD1-Specific Inhibitors: For direct targeting of PKD1, newer, more specific inhibitors are available, such as CID755673 and CRT0066101 [6]. These can be used to further validate findings obtained with Gö6976.

References

In Vivo Administration Protocols for Go 6983

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for administering Go 6983 in animal models, as found in recent scientific literature.

Administration Route Dosage Vehicle/Solution Animal Model Experimental Purpose
Intracerebroventricular (ICV) Infusion [1] 60 nmol/L, at a flow rate of 0.11 μL/hour Not specified KM mice (QA-induced excitotoxicity model) To inhibit PKC in the brain and study its role in berberine's neuroprotective effects.
Intraperitoneal (IP) Injection [2] 10 mg/kg 8.3% DMSO in PBS C57BL/6 mice (Acetaminophen-induced liver injury model) To study the role of broad-spectrum PKC inhibition in protecting against liver injury.

Experimental Workflow: ICV Administration in a Mouse Model

The following diagram illustrates the key steps for the intracerebroventricular (ICV) administration protocol, which is used to study brain-related mechanisms [1].

G start Start Experiment step1 Anesthetize Mouse (2.5% avertin, i.p.) start->step1 step2 Stereotactic Cannula Implantation step1->step2 step3 Connect Pre-filled Micro-osmotic Pump step2->step3 step4 Subcutaneous Pump Implantation step3->step4 step5 Continuous ICV Infusion (this compound: 60 nmol/L, 0.11 μL/h) step4->step5 step6 Conduct Behavioral & Biochemical Tests step5->step6 end Analyze Data step6->end

Troubleshooting Common Issues

Here are answers to some frequently asked questions regarding this compound administration.

Q1: How do I choose the right administration route?

  • For brain/CNS studies: The intracerebroventricular (ICV) infusion route is appropriate to ensure the compound reaches the target site, bypassing the blood-brain barrier [1].
  • For systemic effects: Intraperitoneal (IP) injection is a common and effective method for systemic delivery [2].

Q2: How should I prepare the this compound solution for in vivo use? While the specific vehicles used in the cited studies are detailed in the table above, general solubility information from supplier data can guide preparations. This compound is highly soluble in DMSO (e.g., 89-100 mg/mL) [3] [4]. For in vivo formulations, it is often necessary to further dilute the DMSO stock in a biocompatible solvent like PBS or saline [2]. One published in vivo formulation suggests a suspension of 5% DMSO, 40% PEG400, 5% Tween80, and 50% saline [5]. Always ensure the final DMSO concentration is at a safe level for animals (typically <10%).

Q3: What is a typical dosage for in vivo studies? Dosage can vary by model and purpose. The collected data offers two reference points:

  • 10 mg/kg via IP injection for a liver injury model [2].
  • 60 nmol/L via continuous ICV infusion for a neurobiology study [1].

References

Go 6983 handling instructions stability

Author: Smolecule Technical Support Team. Date: February 2026

Go 6983 Basic Information & Handling

This table outlines the core chemical properties and general handling instructions for this compound as provided by suppliers.

Property Description
Chemical Name 3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione [1] [2] [3]
Molecular Weight 442.51 g/mol [1] [2] [3]
CAS Number 133053-19-7 [1] [2] [3]
Purity ≥98% to 99.79% (HPLC) [1] [3]
Appearance Orange solid [2]
Solubility Soluble in DMSO [1] [2] [3]. Insoluble in water and ethanol [3].

Storage & Stability Specifications

The following table details the critical storage conditions to maintain the stability and activity of this compound.

Parameter Specification
Recommended Storage Store dry, frozen, and in the dark (e.g., at -20°C) [1] [2].
Solvent for Stock Solution DMSO [1] [3].
Maximum Solubility in DMSO ~20 to 22 mg/mL (approx. 45-50 mM) [1] [2].
Stability in DMSO Moisture-absorbing DMSO reduces solubility. Use fresh DMSO for preparation [3].

Experimental Use & Troubleshooting

Based on cited literature, here are answers to common experimental questions.

What is a typical working concentration for this compound in cell culture?

Reported effective concentrations vary by cell type and experiment. This table provides examples from the literature.

Cell Line Reported Concentration Incubation Time Purpose / Observed Effect
PC-3 1 µM 2 h Abrogate TPA-induced RGFR transactivation [3].
HCT116, HT29, others 2 µM 8 h Attenuate PMA-induced FLIP mRNA expression [3].
HeLa 2 µM 48 h Suppress effect of PMA on apicularen A-induced cytotoxicity [3].
A549 10 µM 1 h Inhibit ATPγS-stimulated NADPH oxidase activity and ROS generation [3].
Naive human pluripotent stem cells 2 µM N/A Part of culture medium to promote self-renewal [1] [2].
How do I prepare a stock solution of this compound?

Here is a general protocol based on supplier data:

  • Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation [3].
  • Weigh: Accurately weigh the powder.
  • Dissolve: Add the required volume of fresh, anhydrous DMSO to achieve your desired stock concentration (e.g., 10-50 mM).
  • Aliquot and Store: Vortex or sonicate to ensure complete dissolution. Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
  • Label: Clearly label aliquots with compound name, concentration, date, and your initials.

Experimental Workflow Visualization

The diagram below outlines the key steps for handling this compound and setting up a basic inhibition experiment.

Start Retrieve this compound from -20°C storage A Weigh powder at room temperature Start->A B Prepare stock solution in fresh, anhydrous DMSO A->B C Aliquot stock solution for single use B->C D Return stock and aliquots to -20°C storage (dark) C->D E Thaw one aliquot and dilute into cell culture medium D->E F Treat cells (see table for examples) E->F G Proceed with assay (Western Blot, etc.) F->G

Key Troubleshooting FAQs

  • Unexpected precipitation after thawing stock solution: This is likely due to moisture absorption by DMSO [3]. Use fresh, anhydrous DMSO for all preparations and ensure vials are tightly sealed during storage. If precipitation occurs, gently warm the vial and vortex; if it does not fully redissolve, prepare a new stock solution.

  • Lack of inhibitory effect in my experiment: First, verify that your final DMSO concentration in cell culture is not toxic and does not cause non-specific effects (typically ≤0.1%). Confirm the activity of other reagents in your system. Consider performing a dose-response curve to establish the effective concentration for your specific model, as potency can vary [4].

References

Go 6983 PKC isoform selectivity assay

Author: Smolecule Technical Support Team. Date: February 2026

PKC Inhibitor Comparison

The table below summarizes the properties and research applications of several common PKC inhibitors based on the analyzed studies.

Inhibitor Primary Target / Character Key Research Findings & Applications Isoform Selectivity Notes

| Go 6983 | Broad-spectrum PKC inhibitor [1] | - Protects against acetaminophen (APAP) hepatotoxicity via AMPK activation & autophagy, independent of JNK inhibition [1].

  • Promotes embryonic stem cell self-renewal; inhibits PKCδ to increase Prdm14 expression [2]. | Considered broad-spectrum; one study identifies PKCδ as a key functional target in mouse ESCs [2]. | | Go 6976 | Conventional PKCs (cPKCs: α, βI) & PKD1 [3] | - Protects against APAP hepatotoxicity by inhibiting JNK activation [1].
  • Reverts E- to N-cadherin switch in metastatic melanoma; effects linked to PKD1 inhibition, not cPKCs [3]. | Inhibits cPKCs (α, βI) and PKD1. Functional effects in melanoma are attributed to PKD1 inhibition [3]. | | Ro 31-8425 | Broad-spectrum PKC inhibitor [1] | Protects against APAP hepatotoxicity in mice; upregulates p-AMPK, enhances autophagy despite sustained JNK activation [1]. | Classified as a broad-spectrum inhibitor; specific isoform selectivity not detailed in provided results [1]. | | Rottlerin | Originally purported as PKCδ inhibitor | Shows promising isoform selectivity for novel PKC isoforms (δ, η) [4]. | Potency and selectivity may be context-dependent; users should consult latest manufacturer data. | | NPC 15437 | Regulatory domain inhibitor | Shows promising selectivity for the novel isoform PKC-η [4]. | - | | Chelerythrine | Catalytic domain inhibitor [4] | Used as a pan-PKC inhibitor; blocks cardioprotective effect of PMA in a rabbit heart model [5]. | - |

Experimental Models & Protocols

The following experimental details from the search results illustrate how PKC inhibitor selectivity is determined and applied in biological models.

Yeast Phenotypic Assay for Isoform Selectivity
  • Objective: To compare the potency and isoform-selectivity of PKC inhibitors acting at either the regulatory or catalytic domain [4].
  • Isoforms Tested: Mammalian PKC-α, -βI, -δ, -η, and -ζ, representing classical, novel, and atypical families [4].
  • Method Summary: Individual PKC isoforms are expressed in yeast. The ability of inhibitors to reduce the effect of a PKC activator is measured. The change in the activator's EC₅₀ value in the presence of the inhibitor is used as an index of inhibitory potency [4].
  • Key Finding: The domain of inhibition (regulatory vs. catalytic) was not a major determinant of potency or selectivity. The most marked inhibition was generally observed on novel PKC isoforms, particularly PKC-η [4].
Cell-Based Model: Acetaminophen Hepatotoxicity

This model demonstrates how different PKC inhibitors protect cells through distinct, isoform-dependent mechanisms. The workflow below summarizes the experimental design and key findings from [1]:

Start Treatment of Primary Mouse Hepatocytes APAP Acetaminophen (APAP) Exposure Start->APAP BroadSpec Broad-Spectrum PKC Inhibitors (this compound, Ro 31-8425) APAP->BroadSpec ConvInhib Conventional PKC Inhibitor (Go 6976) or PKC-α ASO APAP->ConvInhib Mech1 Mechanism 1 BroadSpec->Mech1 Mech2 Mechanism 2 ConvInhib->Mech2 Outcome1 Outcome: Protection (AMPK/Autophagy Pathway) Mech1->Outcome1 Outcome2 Outcome: Protection (Inhibits JNK Activation) Mech2->Outcome2

  • Key Insight: This model reveals that inhibition of different PKC isoforms (e.g., PKC-α vs. others) can lead to the same phenotypic outcome (protection from APAP) through entirely separate signaling pathways (JNK vs. AMPK/autophagy) [1].

Key Insights for Researchers

  • This compound is a Broad-Spectrum Tool: Its effectiveness in various models is linked to its ability to target multiple PKCs. Its specific action in promoting stem cell self-renewal was traced to inhibition of PKCδ [2].
  • Selectivity is Context-Dependent: Apparent selectivity can be influenced by the cellular context, expression levels of different isoforms, and experimental setup. The same inhibitor may appear to have different primary targets in different models.
  • Inquire with Suppliers: For the most precise and up-to-date quantitative data on inhibitor potency (e.g., IC₅₀ values) against a comprehensive panel of PKC isoforms, it is best to consult the technical data sheets provided by manufacturers like STEMCELL Technologies [6].

References

Go 6983 Potency and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Go 6983 is characterized as a broad-spectrum or pan-PKC inhibitor. The table below summarizes its published half-maximal inhibitory concentration (IC50) values against various PKC isoforms, which is a standard measure of a compound's potency [1] [2] [3].

PKC Isoform IC50 Value Notes
PKCγ 6 nM One of the most potently inhibited isoforms [1] [3].
PKCα 7 nM Highly potent inhibition [1] [2] [3].
PKCβ 7 nM Highly potent inhibition [1] [2] [3].
PKCδ 10 nM Highly potent inhibition [1] [2] [3].
PKCζ 60 nM Described as "less potent" compared to classical isoforms but still inhibited in the nanomolar range [1] [3].
PKCμ 20,000 nM (20 µM) Reported to be inactive against or very weakly inhibit this isoform [1] [3].

A key point for researchers is that while this compound is a potent inhibitor of the classical (α, β, γ) and novel (δ) PKC isoforms, its activity against the atypical PKCζ is about 10-fold weaker than against PKCα, β, and γ [1]. This profile makes it a valuable tool for initial, broad inhibition of multiple PKC isoforms, but it may not be the ideal choice for studies specifically targeting the PKCζ pathway without affecting other isoforms.

Documented Experimental Applications and Protocols

This compound has been utilized in various biological contexts. The following table outlines several key experimental setups and the effective concentrations used, which can serve as a reference for protocol design.

Experimental Context / Cell Line Assay Type Working Concentration Key Finding / Effect
Myocardial Ischemia/Reperfusion Injury Ex vivo heart model 50 - 100 nM Attenuated post-ischemic cardiac contractile dysfunction and reduced superoxide release from neutrophils [4] [1].
Neuronal Feature Induction (Canine Fibroblasts) Cell reprogramming Used in a cocktail of 8 small molecules Contributed to the upregulation of neuronal genes and the acquisition of neuronal morphology [5].
General Cell Culture (various lines) Function assay 0.5 - 10 µM Inhibited specific PKC-mediated effects (e.g., TPA-induced responses) in PC12, HCT116, A549, and other cell lines [1].
L-type Calcium Channel (HEK293) Whole-cell patch clamp IC50 = 20 µM Showed off-target inhibition at high concentrations [1].

A standard in vitro kinase assay protocol used to determine these IC50 values involves a phosphorylation reaction in a buffer containing Tris-HCl, MgCl₂, phosphatidylserine (PS), TPA (an activator), ATP (including radioactive [γ-³²P]ATP for detection), the recombinant PKC enzyme, and a substrate peptide. The reaction is stopped by transferring the mixture onto phosphocellulose paper, which is washed to remove unincorporated ATP before measuring the radioactivity to quantify phosphorylation [1] [2].

PKCζ as a Therapeutic Target and Alternative Inhibitors

Understanding the biological context of PKCζ can help in selecting the right inhibitor. PKCζ is an atypical protein kinase C that plays a significant role in cell survival, chemoresistance, and cancer metastasis [6] [7] [8]. Its activation, particularly its translocation to the nucleus under oxidative stress, has been linked to inducing resistance to apoptotic agents [6].

Research into more selective PKCζ inhibitors is ongoing. For example:

  • J-4: A highly selective PKCζ inhibitor (IC50 ~10 µM) that has been shown to synergize with the COX-2 inhibitor Celecoxib to suppress melanoma metastasis in preclinical models without affecting cell proliferation [8].
  • Isoquinoline-based inhibitors: Novel compounds have been developed with high in vitro potency against PKCζ, showing efficacy in a mouse model of collagen-induced arthritis [7].

The signaling pathway involving PKCζ in cell migration and metastasis can be summarized as follows:

G External_Stimulus External Stimulus (e.g., EGF, Collagen) PKCζ_Activation PKCζ Activation External_Stimulus->PKCζ_Activation Downstream_Signaling Downstream Signaling (PI3K/Akt, NF-κB) PKCζ_Activation->Downstream_Signaling Actin_Polymerization Actin Polymerization & Cofilin Phosphorylation Downstream_Signaling->Actin_Polymerization MMP_Secretion MMP-2/MMP-9 Secretion Downstream_Signaling->MMP_Secretion EMT Epithelial-Mesenchymal Transition (EMT) Downstream_Signaling->EMT Cellular_Response Cellular Response Cell_Adhesion_Migration Enhanced Cell Adhesion & Migration Actin_Polymerization->Cell_Adhesion_Migration Cell_Adhesion_Migration->Cellular_Response MMP_Secretion->Cell_Adhesion_Migration EMT->Cell_Adhesion_Migration Inhibitor PKCζ Inhibitor (e.g., this compound, J-4) Inhibitor->PKCζ_Activation  Inhibits

Conclusion and Research Considerations

For researchers and drug development professionals, the selection of a PKC inhibitor should be guided by the specific experimental goals:

  • For broad PKC inhibition: this compound is a well-established, fast-acting compound with excellent potency against classical and novel PKC isoforms. Its nanomolar efficacy in models like myocardial injury demonstrates its strong biological activity [4].
  • For studies focusing specifically on PKCζ: While this compound is effective, its weaker potency against PKCζ and activity against other isoforms may be a limitation. In such cases, exploring more selective inhibitors like J-4 or the emerging class of isoquinoline-based inhibitors might provide better specificity and potentially fewer off-target effects [7] [8].

References

Comparative Overview of Gö 6983 and Staurosporine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and experimental data for these two inhibitors.

Feature Gö 6983 Staurosporine
Primary Target Pan-PKC inhibitor [1] [2] [3] Broad-spectrum kinase inhibitor [4] [5]
Key PKC Isoforms Inhibited PKCα, PKCβ, PKCγ, PKCδ, PKCζ [2] [3] PKC (isoforms not specified in results) [4] [5]
Potency (IC50) IC50 values: 6 nM (PKCγ) to 60 nM (PKCζ) [2] [3] IC50 ~3 nM (cell-free assay) [5]
Selectivity Relatively selective for PKC family; low activity against PKCμ [2] [6] [3] Low selectivity; inhibits PKC, PKA, and other Ca²⁺/cAMP-activated kinases [4]
Mechanistic Action ATP-competitive inhibitor [3] ATP-competitive inhibitor [5]
Key Research Applications Attenuating myocardial ischemia/reperfusion injury [1]; inhibiting cancer cell metastasis [7]; studying EMT [7] General kinase inhibition studies; not recommended for selective PKC pathway analysis [4]

Mechanisms and Experimental Evidence

Gö 6983: A Tool for Selective PKC Inhibition

Gö 6983 is a fast-acting, lipid-soluble inhibitor valued for its relatively broad inhibition within the PKC family while maintaining selectivity over other kinase families [2] [3].

  • Cardioprotective Effects: In studies on myocardial ischemia/reperfusion (I/R) injury, Gö 6983 administered at the beginning of reperfusion restored cardiac function within 5 minutes. This protective effect was linked to a significant reduction in polymorphonuclear neutrophil (PMN) adherence to the endothelium and infiltration into the myocardium. The mechanism involves inhibiting superoxide release from PMNs by 90% and increasing endothelial-derived nitric oxide [1].
  • Anti-metastatic and EMT Effects: In osteosarcoma research, Gö 6983 (at 10 nM) inhibited TGF-β-induced epithelial-mesenchymal transition (EMT). It prevented the loss of the epithelial marker E-cadherin and the gain of mesenchymal markers N-cadherin and fibronectin. In a xenograft model, 10 nM/kg of Gö 6983 administered daily reduced both tumor burden and lung metastasis over four weeks [7].
Staurosporine: A Potent but Non-Selective Agent

Staurosporine is one of the most potent PKC inhibitors known, but its utility is limited by its lack of specificity [4] [5].

  • Lack of Selectivity in Islets of Langerhans: A key study demonstrated that staurosporine inhibits not only PKC but also protein kinases activated by Ca²⁺ and cyclic AMP. Even after depleting islet PKC activity, staurosporine still inhibited glucose-stimulated insulin secretion. The study concluded that staurosporine should not be used as a selective inhibitor of PKC in this model system [4].
  • Inhibition in RBL-1 Cells: Another study confirmed that staurosporine inhibits PKC in rat basophilic leukemia cells with an IC50 of 3 nM in cell-free assays and 0.9 µM in intact cells. It prevented phorbol ester-induced desensitization of calcium mobilization, confirming its action on PKC in a cellular context [5].

Key Experimental Workflows

The diagrams below illustrate common experimental approaches for evaluating these inhibitors, based on the methodologies from the search results.

Evaluating PKC Inhibitors in Cell-Based Assays

This workflow shows a general process for testing PKC inhibitors in a cellular context, integrating methods from the cited studies.

cluster_cell_based Cell-Based PKC Inhibition Assay Workflow Start Seed and Culture Relevant Cell Line A Pre-treatment with Inhibitor (e.g., Gö 6983, Staurosporine) Start->A B Stimulate with PKC Activator (e.g., PMA / TPA) A->B C Harvest Cells for Analysis B->C D Downstream Analysis C->D E1 Western Blot: Phospho-PKC & EMT Markers D->E1 E2 Immunofluorescence: Protein Localization D->E2 E3 Functional Assays: Secretion, Viability D->E3 End Interpret Data E1->End E2->End E3->End

In Vivo Model for Metastasis Inhibition

This diagram outlines the in vivo protocol used to test Gö 6983's effect on tumor metastasis [7].

cluster_in_vivo In Vivo Metastasis Assay (Go 6983) Start Inject Luciferase-Expressing Tumor Cells via Tail Vein A Begin Daily Dosing (this compound 10 nM/kg or Vehicle) Start->A B Weekly Bioluminescence Imaging to Monitor Tumor Burden A->B C Euthanize Mice at Endpoint (e.g., Day 28) B->C D Excise and Image Lungs for Metastatic Lesions C->D End Quantify Metastasis D->End

Conclusion for Researchers

Your choice between Gö 6983 and staurosporine should be guided by the goal of your experiment:

  • For selective PKC pathway analysis, Gö 6983 is the superior tool. Its defined isoform profile and evidence in complex models like cardiac injury and cancer metastasis make it suitable for drawing conclusions specific to PKC signaling [1] [7].
  • For general, potent kinase inhibition where PKC specificity is not required, staurosporine remains useful. However, you should be aware of its limitations, as its effects cannot be attributed solely to PKC inhibition [4].

References

Go 6983 KiPIK method kinase identification

Author: Smolecule Technical Support Team. Date: February 2026

Go 6983 at a Glance

This compound is recognized in scientific literature as a broad-spectrum protein kinase C (PKC) inhibitor. The table below summarizes its published IC50 values against various PKC isoforms.

PKC Isoform IC50 Value Class
PKCα 7 nM Conventional
PKCβ 7 nM Conventional
PKCγ 6 nM Conventional
PKCδ 10 nM Novel
PKCζ 60 nM Atypical
PKCμ 20,000 nM (20 µM) Other

Data compiled from [1] [2].

This profile means that in a complex assay like KiPIK, this compound would inhibit multiple PKC isozymes simultaneously, which is a crucial factor for interpreting its fingerprint.

The KiPIK Method Explained

The KiPIK (Kinase inhibitor Profiling to Identify Kinases) method is a sophisticated approach to identify the kinase responsible for a specific phosphorylation event in a cellular context [3].

  • Core Principle: It uses the unique inhibition fingerprint of various kinase inhibitors. The pattern of how a panel of inhibitors affects the phosphorylation of a target site is matched to known inhibition profiles of pure kinases to identify the match [3].
  • Key Workflow: The method involves running parallel in vitro kinase reactions using a cellular extract as the source of kinases and a specific phosphosite substrate. Each reaction contains a single, well-profiled inhibitor from a library. The resulting inhibition pattern is then correlated with a database of inhibitor profiles to find the kinase with the most similar pattern [3].

The following diagram illustrates the main workflow of the KiPIK method.

kipik_workflow Start Start: Phosphorylation Site of Interest A Prepare active cell extract (with phosphatase inhibitors) Start->A B Set up in vitro kinase assays with substrate peptide A->B C Add individual inhibitors from profiled library B->C D Measure phosphorylation for each inhibitor (ELISA) C->D E Generate inhibition fingerprint for the unknown kinase D->E F Correlate fingerprint with database of kinase profiles E->F G Identify kinase with highest correlation score F->G End End: Kinase Identified G->End

Integrating this compound into a KiPIK Analysis

While a direct case study was not found, you can evaluate how this compound would function within the KiPIK framework based on the available information.

  • Its Role in the Assay: this compound would be one compound within the larger inhibitor library used in the KiPIK screen [3]. Its broad-spectrum anti-PKC activity would contribute a specific signal to the overall inhibition fingerprint generated for the phosphosite of interest.
  • Interpreting the Data: If a phosphorylation signal is potently inhibited by this compound, it would strongly suggest the involvement of a PKC from the conventional or novel classes. However, because this compound inhibits several PKCs, the final identification would rely on the complete fingerprint matching the profile of one specific PKC isozyme in the database, such as PKCδ [3].
  • Experimental Protocol: The general protocol for a KiPIK screen is as follows [3]:
    • Cell Extract Preparation: Prepare extracts from cells under conditions where the phosphorylation of interest is robust (e.g., mitotic arrest, pathway stimulation). Lysis should be performed with phosphatase inhibitors to preserve kinase activity.
    • Kinase Reaction with Inhibitors: Using automation, set up multiple kinase reactions containing the substrate (often a biotinylated peptide) and the cell extract. Each reaction contains one inhibitor from the profiled library (e.g., PKIS1, PKIS2) at a defined concentration (e.g., 10 µM).
    • Phosphorylation Detection: Quantify substrate phosphorylation, typically using a method like ELISA with a phospho-specific antibody.
    • Data Analysis & Kinase Identification: Calculate the correlation (e.g., Pearson's coefficient) between the observed inhibition fingerprint and the pre-existing inhibition profiles for hundreds of recombinant kinases. The kinase with the highest correlation score is the top candidate.

References

Go 6983 cardioprotection vs other PKC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Gö 6983 vs. Other PKC Inhibitors at a Glance

The table below compares Gö 6983 with other PKC inhibitors based on mechanism and experimental evidence.

Inhibitor Isoform Selectivity Key Mechanism in Cardioprotection Reported Experimental Outcome
Gö 6983 Broad-spectrum (incl. PKC-α, -β, -γ, -δ, -ζ) [1] Fast-acting; restores cardiac function within 5 min of reperfusion; attenuates leukocyte superoxide release, increases endothelial nitric oxide [1]. Administered at reperfusion; attenuates myocardial ischemia/reperfusion injury [1].
δV1-1 (PKC-δ inhibitor) Selective for PKC-δ [2] Inhibition of pro-death PKC-δ isoform at reperfusion reduces apoptotic cell death [2]. Protects human atrial trabeculae from simulated ischemia-reperfusion injury [2].
ψεRACK (PKC-ε activator) Activates PKC-ε [2] Activation of pro-survival PKC-ε pathway confers cardioprotection [2]. Protects human atrial trabeculae when administered prior to ischemia or at reperfusion [2].
Polymyxin B / Staurosporine Broad-spectrum [3] Effect is dependent on preconditioning protocol; may not block protection from repetitive ischemic preconditioning [3]. Blocks protection from single ischemic preconditioning but fails to block protection from repetitive preconditioning in rabbit models [3].

Experimental Data Summary

The table below summarizes key experimental findings from the literature.

Inhibitor / Modulator Experimental Model Protocol Result on Infarct Size / Function
Gö 6983 [1] In vivo (species not specified) Administered at the beginning of reperfusion. Restored cardiac function within 5 min; attenuated myocardial ischemia/reperfusion injury.
δV1-1 (PKC-δ inhibitor) [2] Human atrial trabeculae Administered at the onset of simulated reperfusion. Protected against simulated ischemia-reperfusion injury.
ψεRACK (PKC-ε activator) [2] Human atrial trabeculae Administered prior to index ischemia or at reperfusion. Protected against simulated ischemia-reperfusion injury.
Polymyxin B [3] Rabbit ( in vivo ) Given prior to a single ischemic preconditioning (PC) episode. Blocked infarct size limitation (IS/AR: 43.9 ± 2.7% vs. PC alone 9.8 ± 1.9%).
Polymyxin B [3] Rabbit ( in vivo ) Given prior to repetitive ischemic preconditioning (2 cycles). Failed to block infarct size limitation (IS/AR: 21.6 ± 3.0% vs. PC alone 10.4 ± 2.3%).

Detailed Experimental Protocols

To help you interpret the data, here are the key methodologies from the cited studies:

  • Gö 6983 (Cardiovasc Drug Rev. 2005): Gö 6983 was administered at the beginning of the reperfusion phase following a period of acute ischemia. Its efficacy was assessed by measuring the restoration of cardiac contractile function, reduction in leukocyte migration into the myocardium, and attenuation of endothelial dysfunction. In vitro studies on human sensitized leukocytes showed inhibition of antigen-induced superoxide release, and studies on human vascular tissue showed inhibition of intracellular Ca²⁺ accumulation [1].
  • PKC-δ and PKC-ε Modulators (J Mol Cell Cardiol. 2009): This study used an ex vivo model of simulated ischemia-reperfusion on human atrial trabeculae obtained from patients undergoing cardiac surgery. The PKC-δ inhibitory peptide (δV1-1) was applied at the onset of reperfusion, while the PKC-ε activating peptide (ψεRACK) was applied either before ischemia or at reperfusion. The primary endpoint was the recovery of contractile force [2].
  • Polymyxin B / Staurosporine (Cardiovasc Res. 1998): This in vivo rabbit study involved a 30-minute coronary occlusion followed by 3 hours of reperfusion to induce infarction. The PKC inhibitors were administered prior to ischemic preconditioning. A key variable was the number of preconditioning episodes (single vs. repetitive). Infarct size was measured as a percentage of the area at risk (%IS/AR) via tetrazolium staining. Myocardial PKC activity was also assayed in a separate series of experiments [3].

Mechanisms of Action in Cardioprotection

The following diagram illustrates the divergent roles of PKC isoforms and the mechanisms of different inhibitors in the context of ischemia-reperfusion injury.

G cluster_actions Interventions IschemiaReperfusion Ischemia / Reperfusion PKC_delta PKC-δ Activation IschemiaReperfusion->PKC_delta PKC_epsilon PKC-ε Activation IschemiaReperfusion->PKC_epsilon Injury Injury Outcome: Apoptotic Cell Death PKC_delta->Injury Protection Protective Outcome: Cell Survival PKC_epsilon->Protection Inhibitor_delta δV1-1 (PKC-δ Inhibitor) Inhibitor_delta->PKC_delta Inhibits Activator_epsilon ψεRACK (PKC-ε Activator) Activator_epsilon->PKC_epsilon Activates G6983 Gö 6983 (Broad-Spectrum Inhibitor) G6983->PKC_delta Inhibits G6983->PKC_epsilon Inhibits G6983_Mechanism • Inhibits superoxide release • Increases nitric oxide • Inhibits Ca²⁺ accumulation G6983->G6983_Mechanism Also Mediates

Key Insights for Researchers

  • Isoform Selectivity is Critical: The most striking difference is between isoform-selective modulation and broad-spectrum inhibition. Evidence from human tissue suggests that inhibiting PKC-δ or activating PKC-ε is protective [2], whereas a broad-spectrum inhibitor like Gö 6983 inhibits both. Its net protective effect suggests that inhibiting detrimental isoforms (PKC-δ) may outweigh the blockade of beneficial ones (PKC-ε) in certain contexts, or that its protection is mediated through other mechanisms like antioxidant effects [1].
  • Timing of Administration is Key: Gö 6983 is notable for being effective when given at reperfusion [1], a clinically relevant timing for treating acute myocardial infarction. This contrasts with inhibitors that need to be administered prior to ischemic preconditioning [3].
  • Experimental Context Matters: The efficacy of a PKC inhibitor can depend heavily on the experimental protocol, as shown by the failure of Polymyxin B to block protection from repetitive preconditioning [3]. This highlights that findings from one model may not directly translate to another.

How to Proceed Further

  • Search for Direct Comparisons: Current search results provide data from separate studies. A focused search for "Gö 6983 versus chelerythrine" or "Gö 6983 versus rottlerin" in your preferred scientific database may yield publications that perform direct, head-to-head comparisons in the same experimental model.
  • Investigate Clinical Trial Data: Explore clinical trial registries (such as ClinicalTrials.gov) to see if any PKC inhibitors, including Gö 6983, have been advanced to clinical stages for cardiac indications. The 2025 review notes the significant challenge of developing clinically successful PKC inhibitors [4].

References

Go 6983 PKD1 inhibition comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Workflows

The table below outlines key experiments that established the differential effects of these inhibitors.

Experiment Objective Methodology Summary Key Findings & Interpretation
Reverse E- to N-cadherin switch in melanoma [1] Treated aggressive melanoma cells with Gö6976 or Gö6983. Analyzed cadherin expression (Western blot), cell morphology (microscopy), and metastatic potential (migration, anchorage-independent growth assays). Gö6976: Reverted cells to epithelial-like shape, reduced N-cadherin, increased E-cadherin, lowered metastasis. Gö6983: No effect. Suggests PKD1 inhibition reverses pro-metastatic switch [1].
Identify PKD1 as BPA target in breast cancer [2] Treated breast cancer cells with BPA ± inhibitors. Used siRNA knockdown. Measured PKD1 phosphorylation (Western blot), cell proliferation (MTT), and tumor growth in mouse xenografts. Gö6976: Blocked BPA-induced PKD1 phosphorylation and pro-tumor effects. Gö6983: Not effective. Confirms PKD1 as a specific, functional non-genomic target of BPA [2].
Characterize inhibitor potency in kinase assays [3] Screened inhibitors for activity against purified PKD1 enzyme in in vitro kinase assays to determine half-maximal inhibitory concentration (IC₅₀). Gö6976: IC₅₀ ~20 nM. Gö6983: IC₅₀ in double-digit micromolar range. Provides direct biochemical evidence of Gö6976's superior potency against PKD1 [3].

Based on these experimental workflows, the overall process for using these inhibitors to probe PKD1 function can be summarized in the following diagram:

G Start Start: Cell Treatment A Pharmacological Inhibition (Gö6976 or Gö6983) Start->A B Genetic Validation (shRNA/siRNA against PKD1) A->B D1 Molecular Level (Western Blot, e.g., E/N-cadherin, p-PKD1) A->D1 Gö6976 effect mirrors genetic knockdown C Downstream Analysis B->C B->D1 Knockdown validates target specificity C->D1 D2 Cellular Level (Morphology, Proliferation, Migration) C->D2 D3 Functional Outcome (Anchorage-independent growth, Tumor growth in vivo) C->D3 E Conclusion: PKD1 Role Confirmed D1->E D2->E D3->E

The central signaling relationship and inhibitor action can be visualized as follows:

Key Insights for Researchers

  • Gö6983 is a critical negative control: Its inability to inhibit PKD1, despite targeting a broad range of PKCs, helps isolate PKD1-specific effects from those mediated by other PKC family members [1] [3].
  • PKD1 inhibition has therapeutic potential: Evidence suggests that inhibiting PKD1 could be a promising strategy for treating metastatic melanoma and possibly mitigating the tumor-promoting effects of certain endocrine disruptors like BPA [1] [2].
  • Consider chemical properties for experimental design: While Gö6976 is a valuable research tool, it is not a highly selective PKD1 inhibitor. For more targeted studies, newer, more selective PKD inhibitors have been developed, though they have yet to reach clinical trials [3].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

442.20049070 g/mol

Monoisotopic Mass

442.20049070 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Distinct Regulation of Cardiac Fibroblast Proliferation and Transdifferentiation by Classical and Novel Protein Kinase C Isoforms: Possible Implications for New Antifibrotic Therapies

S Tuuli Karhu, Heikki Ruskoaho, Virpi Talman
PMID: 33239332   DOI: 10.1124/molpharm.120.000094

Abstract

Cardiac fibrosis is characterized by accumulation and activation of fibroblasts and excessive production of extracellular matrix, which results in myocardial stiffening and eventually leads to heart failure. Although previous work suggests that protein kinase C (PKC) isoforms play a role in cardiac fibrosis and remodeling, the results are conflicting. Moreover, the potential of targeting PKC with pharmacological tools to inhibit pathologic fibrosis has not been fully evaluated. Here we investigated the effects of selected PKC agonists and inhibitors on cardiac fibroblast (CF) phenotype, proliferation, and gene expression using primary adult mouse CFs, which spontaneously transdifferentiate into myofibroblasts in culture. A 48-hour exposure to the potent PKC activator phorbol 12-myristate 13-acetate (PMA) at 10 nM concentration reduced the intensity of
-smooth muscle actin staining by 56% and periostin mRNA levels by 60% compared with control. The decreases were inhibited with the pan-PKC inhibitor Gö6983 and the inhibitor of classical PKC isoforms Gö6976, suggesting that classical PKCs regulate CF transdifferentiation. PMA also induced a 33% decrease in 5-bromo-2'-deoxyuridine-positive CFs, which was inhibited with Gö6983 but not with Gö6976, indicating that novel PKC isoforms (nPKCs) regulate CF proliferation. Moreover, PMA downregulated the expression of collagen-encoding genes
and
nPKC-dependently, showing that PKC activation attenuates matrix synthesis in CFs. The partial PKC agonist isophthalate derivative bis(1-ethylpentyl) 5-(hydroxymethyl)isophthalate induced parallel changes in phenotype, cell cycle activity, and gene expression. In conclusion, our results reveal distinct PKC-dependent regulation of CF transdifferentiation and proliferation and suggest that PKC agonists exhibit potential as an antifibrotic treatment. SIGNIFICANCE STATEMENT: Cardiac fibrosis is a pathological process that contributes to the development of heart failure. The molecular mechanisms regulating fibrosis in the heart are, however, not fully understood, which hinders the development of new therapies. Here, we demonstrate that classical and novel protein kinase C (PKC) isoforms distinctly regulate cardiac fibroblast transdifferentiation and proliferation, the two central processes in fibrosis. Our results indicate that pharmacological PKC activation may be a promising strategy to inhibit myocardial fibrosis.


Identification and characterization of human PEIG-1/GPRC5A as a 12-O-tetradecanoyl phorbol-13-acetate (TPA) and PKC-induced gene

Consuelo Mori, Ángel G Valdivieso, Mariángeles Clauzure, María M Massip-Copiz, María Á Aguilar, Eduardo G A Cafferata, Tomás A Santa Coloma
PMID: 32339486   DOI: 10.1016/j.abb.2020.108375

Abstract

Homo sapiens orphan G protein-coupling receptor PEIG-1 was first cloned and characterized by applying differential display to T84 colonic carcinoma cells incubated in the presence of phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) (GenBank AF506289.1). Later, Lotan's laboratory found the same gene product in response to retinoic acid analogues, naming it with the symbol RAIG1. Now the official HGNC symbol is GPRC5A. Here, we report the extension of its original cDNA fragment towards the 5' and 3' end. In addition, we show that TPA (100 ng/ml, 162 nM) strongly stimulated GPRC5A mRNA in T84 colonic carcinoma cells, with maximal expression at 4 h and 100 ng/ml (162 nM). Western blots showed several bands between 35 and 50 kDa, responding to TPA stimulation. Confocal microscopy confirmed its TPA upregulation and the location in the plasma membrane. The PKC inhibitor Gö 6983 (10 μM), and the Ca
chelator BAPTA-AM (150 μM), strongly inhibited its TPA induced upregulation. The PKA inhibitor H-89 (10 μM), and the MEK1/2 inhibitor U0126 (10 μM), also produced a significant reduction in the TPA response (~50%). The SGK1 inhibitor GSK650394 stimulated GPRC5A basal levels at low doses and inhibit its TPA-induced expression at concentrations ≥10 μM. The IL-1β autocrine loop and downstream signalling did not affect its expression. In conclusion, RAIG1/RAI3/GPRC5A corresponds to the originally reported PEIG-1/TIG1; the inhibition observed in the presence of Gö 6983, BAPTA and U0126, suggests that its TPA-induced upregulation is mediated through a PKC/Ca
→MEK1/2 signalling axis. PKA and SGK1 kinases are also involved in its TPA-induced upregulation.


Gö6983 attenuates breast cancer-induced osteolysis by the apoptotic pathway

Zhiwei Luan, Jia Li, Xing Huang, Wenyu Feng, Shiting Ma, Fengyang Song, Zhengyuan Wu, Xiaohan Zhang, Linfeng Wei, Zhenyi Yang, Jun Yao
PMID: 31814221   DOI: 10.1002/cbin.11281

Abstract

Bone metastasis caused by breast cancer leads to significant complications in treatment, and the resulting osteolysis considerably affects patients' overall survival and quality of life. Gö6983 is a broad spectrum protein kinase C inhibitor. In this study, based on our finding that the Gö6983 inhibits osteolysis, we applied Gö6983 to the MDA-MB-231 breast cancer-induced mouse bone metastasis model. And we found that Gö6983 has a strong inhibitory effect on the tumorigenic model of breast cancer by promoting the mitochondrial apoptosis pathway. Our study, therefore, demonstrates that Gö6983 has a potential inhibitory effect on breast cancer-induced osteoclast activation and provides mechanistic insight that may prove useful for designing future treatments.


Small molecular compounds efficiently convert human fibroblasts directly into neurons

Jijuan Yang, Huimei Cao, Shengnan Guo, Hong Zhu, Hong Tao, Linna Zhang, Zhangping Chen, Tao Sun, Shuhong Chi, Qikuan Hu
PMID: 33174059   DOI: 10.3892/mmr.2020.11559

Abstract

No effective treatment is currently available for neurodegenerative diseases, and existing pharmacotherapy is inconsistent with severe side effects. Cell replacement therapy is promising for neurodegenerative disease treatment, and the induction of neurons is an unmet need for such therapy. The present study investigated the potential of a combined medium composed of conditioned medium and eight small molecular compounds in reprogramming human foreskin fibroblasts (HFFs) into neurons. HFFs were cultured from foreskin and then induced by small molecules to generate neurons. The results demonstrated that the conditioned medium containing forskolin, RepSox, SP600125, CHIR99021, Go6983, Y‑27632, IXS9 and I‑BET151 effectively induced human fibroblasts to change into neurons in vitro. Following a 30‑day induction, the cells exhibited neuronal properties as determined by morphological and phenotypical alterations. The induced cells exhibited expression of neuronal markers, including class III β‑tubulin, microtubule‑associated protein 2, vesicular glutamate transporter 1 and γ‑aminobutyric acid, accompanied by increased expression of neuronal transcription factors, including neuronal differentiation 1 and achaete‑scute family bHLH transcription factor 1, and decreased expression levels of fibroblast‑specific genes. Furthermore, these cells also exhibited electrophysiological properties of neurons. Notably, the course of cell morphological alterations demonstrated the differentiation of fibroblasts into neurons. The present study provided a novel combination of existing small molecular compounds that efficiently reprogramed human fibroblasts into neurons.


PKC inhibitor reversed the suppressive effect of orexin-A on IPSCs of locus coeruleus neurons in naloxone-induced morphine withdrawal

Mahnaz Davoudi, Kamini Vijeepallam, Hossein Azizi, Javad Mirnajafi-Zadeh, Saeed Semnanian
PMID: 31493096   DOI: 10.1007/s00702-019-02064-2

Abstract

The locus coeruleus (LC) as a target of addictive drugs receives a dense projection of orexinergic fibres from the lateral hypothalamus (LH) and is accordingly a candidate site for the expression of the somatic aspects of morphine withdrawal. Recently it has been shown that the inhibitory synaptic currents of LC neurons decrease partly through orexin type 1 receptors in the context of naloxone-induced morphine withdrawal; however, its cellular mechanism remains unclear. In this study, whole-cell patch clamp recordings of LC neurons in brainstem slices were used to investigate the impact of protein kinase C (PKC) on GABAergic inhibitory post-synaptic currents (IPSCs) in the context of naloxone-induced morphine withdrawal. Male Wistar rats (P14-P21) received morphine (20 mg/kg, i.p.) daily for 7 consecutive days to induce morphine dependency. Our results showed that the application of PKC inhibitor (Go 6983; 1 µM) alone did not decrease the probability of GABA release in the LC neurons of the morphine-treated rats in the presence of naloxone. Although, Go 6983 reversed the reduction of the amplitude of evoked IPSCs (eIPSCs) and spontaneous IPSCs (sIPSCs) frequency induced by orexin-A but did not change the sIPSCs amplitude. These results indicate that the suppressive effect of orexin-A on IPSCs is probably reversed by PKC inhibitor in the LC neurons of morphine-treated rats in the context of naloxone withdrawal.


Gö6983 attenuates titanium particle-induced osteolysis and RANKL mediated osteoclastogenesis through the suppression of NFκB/JNK/p38 pathways

Wenyu Feng, Jia Li, Shijie Liao, Shiting Ma, Feicui Li, Chaoyi Zhong, Guodong Li, Yan Wei, Huading Huang, Qingjun Wei, Jun Yao, Yun Liu
PMID: 29856998   DOI: 10.1016/j.bbrc.2018.05.177

Abstract

Osteoclast activation by wear particles has caused major difficulties for surgeons. Wear particles are the main causes of aseptic prosthetic loosening. Gö6983, a protein kinase C inhibitor, inhibits five subtypes of protein kinase C family members. Here, we found that Gö6983 had an obviously inhibitory effect on wear-particles-induced osteolysis in vivo. In vitro, Gö6983 inhibited RANKL-stimulated osteoclast formation and function by inhibiting the RANKL-stimulated nuclear factor-κB/JNK/p38 signaling pathway. We also observed that Go6983 had no effect on the differentiation of osteoblasts and osteoblast-associated genes expression. According to our data, Gö6983 has potential therapeutic effects for aseptic prosthetic loosening caused by osteoclast activation.


Inhibitors of metalloprotease, γ-sectretase, protein kinase C and Rho kinase inhibit wild-type adenoviral replication

Alice Liu, Cristhian J Ildefonso, Wesley S Bond, Mary Y Hurwitz, Richard L Hurwitz
PMID: 32697798   DOI: 10.1371/journal.pone.0236175

Abstract

Adenoviruses cause upper respiratory infections, conjunctivitis, keratitis, and gastrointestinal illness. These can be fatal in immunocompromised individuals. Adenoviruses have also been engineered into viral vectors to deliver therapeutic genes or induce immunity as vaccine carriers. The success of ocular gene therapy is driven partly by the immunologic and biochemical influences of the intraocular environment. We have shown that versican and hyaluronan modulate adenoviral vector transgene expression through CD44 signaling. Herein we explored the role of these pathways on virus replication and viral protein expression of wild type adenovirus. We report that the addition of vitreous humor (which contains both versican and hyaluronan) increases viral hexon protein levels. Vitreous humor also increased wild type adenovirus DNA replication in vitro. Metalloproteinase and γ-secretase inhibitors, which inhibit CD44 proteolytic activation, blocked adenoviral replication in vitro. Similarly, protein kinase C and RhoA kinase inhibitors, both proteins associated with CD44 mediated pathways, also inhibited wild type adenoviral replication in vitro. Application of metalloproteinase and γ-secretase inhibitors to human conjunctival explants sharply decreased adenoviral vector gene expression. Our results demonstrate that pharmacologic delivery of these inhibitors is easily achievable. The inhibition of these enzymes should be explored as potential therapies of wild type adenoviral infections.


Inhibitors of DAG metabolism suppress CCR2 signalling in human monocytes

Priscilla Day, Lisa Burrows, David Richards, Samuel J Fountain
PMID: 31032885   DOI: 10.1111/bph.14695

Abstract

CCL2 is an inflammatory chemokine that stimulates the recruitment of monocytes into tissue via activation of the GPCR CCR2.
Freshly isolated human monocytes and THP-1 cells were used. Fura-2 loaded cells were used to measure intracellular Ca
responses. Transwell migration to measure chemotaxis. siRNA-mediated gene knock-down was used to support pharmacological approaches.
CCL2 evoked intracellular Ca
signals and stimulated migration in THP-1 monocytic cells and human CD14
monocytes in a CCR2-dependent fashion. Attenuation of DAG catabolism in monocytes by inhibiting DAG kinase (R59949) or DAG lipase (RHC80267) activity suppressed CCL2-evoked Ca
signalling and transwell migration in monocytes. These effects were not due to a reduction in the number of cell surface CCR2. The effect of inhibiting DAG kinase or DAG lipase could be mimicked by addition of the DAG analogue 1-oleoyl-2-acetyl-sn-glycerol (OAG) but was not rescued by application of exogenous phosphatidylinositol 4,5-bisphosphate. Suppressive effects of R59949, RHC80267, and OAG were partially or fully reversed by Gö6983 (pan PKC isoenzyme inhibitor) but not by Gö6976 (PKCα and PKCβ inhibitor). RNAi-mediated knock-down of DAG kinase α isoenzyme modulated CCL2-evoked Ca
responses in THP-1 cells.
Taken together, these data suggest that DAG production resulting from CCR2 activation is metabolised by both DAG kinase and DAG lipase pathways in monocytes and that pharmacological inhibition of DAG catabolism or application suppresses signalling on the CCL2-CCR2 axis via a mechanism dependent upon a PKC isoenzyme that is sensitive to Gö6983 but not Gö6976.


Improved synergistic anticancer efficacy of quercetin in combination with PI-103, rottlerin, and G0 6983 against MCF-7 and RAW 264.7 cells

Akhilendra Kumar Maurya, Manjula Vinayak
PMID: 30413935   DOI: 10.1007/s11626-018-0309-8

Abstract

Flavonoids have been chronicles of the history of a long way journey in the cure of physiological or pathophysiological conditions in various diseases including cancer. Our previous findings suggest the extensive mechanism of quercetin (QUE) mediated regression of cell survival, cell proliferation, oxidative stress, inflammation, and angiogenesis via modulating PI3K and PKC signaling in lymphoma as well as hepatocellular carcinoma. PI3K-PKC pathway is a key monitor of mammalian cells regulated by its different isoenzymes, which may exert similar or opposite cellular effects by differential coupling of signaling pathways. Put forward the invention of selective inhibitors against various isoenzymes is beneficial to reduce the burden of inclusive deleterious effects of drug for normal physiological process. Therefore, we hypothesized the improved anticancer efficacy of QUE in combination with isoenzyme inhibitors-rottlerin (ROT-PKCδ inhibitor), G0 6983 (PKCα inhibitor), and PI-103 (p110α-class I PI3K inhibitor) in MCF-7 and RAW 264.7 cells. QUE significantly improves the cytotoxicity of ROT + G0 6983 ranged 30-55% and PI-103 ranged 24-63% after 24-48 h against MCF-7 cells. Additionally in the presence of QUE, the improved cytotoxicity of ROT + G0 6983 is observed to range 69-75% and PI-103 ranged 45-88% after 24-48 h in RAW 264.7 cells. This increment in cell deaths are positively correlated with enhanced morphological alteration observed in MCF-7 cells. Further, QUE significantly increases the attenuation of PKCα level approximately by 50% in combination with PI-103. Overall results of the current study suggested that QUE improves the synergistic anticancer efficacy in combination with PI-103, ROT, and G0 6983 in MCF-7 and RAW 264.7 cells.


An explant technique for high-resolution imaging and manipulation of mycobacterial granulomas

Mark R Cronan, Molly A Matty, Allison F Rosenberg, Landry Blanc, Charlie J Pyle, Scott T Espenschied, John F Rawls, Véronique Dartois, David M Tobin
PMID: 30504889   DOI: 10.1038/s41592-018-0215-8

Abstract

A central and critical structure in tuberculosis, the mycobacterial granuloma consists of highly organized immune cells, including macrophages that drive granuloma formation through a characteristic epithelioid transformation. Difficulties in imaging within intact animals and caveats associated with in vitro assembly models have severely limited the study and experimental manipulation of mature granulomas. Here we describe a new ex vivo culture technique, wherein mature, fully organized zebrafish granulomas are microdissected and maintained in three-dimensional (3D) culture. This approach enables high-resolution microscopy of granuloma macrophage dynamics, including epithelioid macrophage motility and granuloma consolidation, while retaining key bacterial and host characteristics. Using mass spectrometry, we find active production of key phosphotidylinositol species identified previously in human granulomas. We also describe a method to transfect isolated granulomas, enabling genetic manipulation, and provide proof-of-concept for host-directed small-molecule screens, identifying protein kinase C (PKC) signaling as an important regulator of granuloma macrophage organization.


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